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  • Product: methyl 2-(4-amino-1H-pyrazol-1-yl)acetate
  • CAS: 802269-97-2

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the deve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthetic pathways leading to this compound. We will delve into the strategic considerations behind the selection of starting materials and reagents, offer a detailed, step-by-step experimental protocol, and present a mechanistic rationale for the core chemical transformations. This document is intended to be a practical resource for researchers and professionals engaged in the design and synthesis of pyrazole-based compounds for drug discovery and development.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive core for designing molecules that can effectively interact with biological targets. The title compound, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, incorporates three key functionalities: the pyrazole ring, a primary amino group, and a methyl ester. This combination of features provides multiple points for diversification, allowing for the creation of extensive compound libraries for screening and lead optimization.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a convergent approach, focusing on the formation of the pyrazole ring and the subsequent functionalization. The primary disconnection points are the C-N bond of the acetate side chain and the C-N bond of the amino group.

G Target Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Intermediate1 4-Amino-1H-pyrazole Target->Intermediate1 N-Alkylation Intermediate2 Methyl bromoacetate Target->Intermediate2 N-Alkylation Intermediate4 Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate Target->Intermediate4 Reduction Intermediate3 4-Nitro-1H-pyrazole Intermediate1->Intermediate3 Reduction Intermediate4->Intermediate2 N-Alkylation Intermediate4->Intermediate3 N-Alkylation

Caption: Retrosynthetic analysis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

Two primary synthetic strategies emerge from this analysis:

  • Strategy A: N-alkylation of 4-amino-1H-pyrazole with a suitable methyl acetate synthon.

  • Strategy B: N-alkylation of a protected or precursor pyrazole (e.g., 4-nitro-1H-pyrazole), followed by the introduction or deprotection of the 4-amino group.

Strategy B is often preferred in practice to avoid potential side reactions associated with the free amino group during alkylation.

Recommended Synthetic Pathway

The recommended pathway follows Strategy B, which involves the N-alkylation of 4-nitro-1H-pyrazole followed by the reduction of the nitro group. This approach offers better control over regioselectivity and functional group compatibility.

G Start 4-Nitro-1H-pyrazole Intermediate Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate Start->Intermediate Step 1: N-Alkylation Reagent1 Methyl bromoacetate (Base, Solvent) Reagent1->Intermediate Product Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Intermediate->Product Step 2: Nitro Reduction Reagent2 Reducing Agent (e.g., H2/Pd-C, SnCl2) Reagent2->Product

Caption: Recommended two-step synthesis of the target compound.

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

The N-alkylation of pyrazoles can lead to a mixture of N1 and N2 isomers.[2] However, for symmetrically substituted pyrazoles like 4-nitro-1H-pyrazole, this is not a concern. The reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the alkylating agent.

Mechanistic Insight: The pyrazole anion, formed by the action of a base, acts as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate in an SN2 reaction.

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a standard transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being a common and clean choice.

Mechanistic Insight: Catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. The nitro group is sequentially reduced to the amine through various intermediates.

Detailed Experimental Protocols

Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
4-Nitro-1H-pyrazole113.085.0 g0.044
Methyl bromoacetate152.977.5 g (4.9 mL)0.049
Potassium carbonate (K₂CO₃)138.219.1 g0.066
Acetonitrile (CH₃CN)41.05100 mL-

Procedure:

  • To a stirred suspension of 4-nitro-1H-pyrazole (5.0 g, 0.044 mol) and potassium carbonate (9.1 g, 0.066 mol) in acetonitrile (100 mL) at room temperature, add methyl bromoacetate (7.5 g, 0.049 mol) dropwise.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate as a solid.

Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles
Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate185.135.0 g0.027
10% Palladium on carbon (Pd/C)-0.5 g-
Methanol (CH₃OH)32.04100 mL-
Hydrogen gas (H₂)2.02Balloon pressure-

Procedure:

  • Dissolve methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (5.0 g, 0.027 mol) in methanol (100 mL) in a flask equipped with a magnetic stirrer.

  • Carefully add 10% palladium on carbon (0.5 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.[3]

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield methyl 2-(4-amino-1H-pyrazol-1-yl)acetate as the final product.

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Expected Spectroscopic Data for Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate:

  • ¹H NMR: The spectrum is expected to show signals for the pyrazole ring protons, the methylene protons of the acetate group, the methyl protons of the ester, and the protons of the amino group.

  • ¹³C NMR: The spectrum should display distinct signals for the carbons of the pyrazole ring, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the compound (C₆H₉N₃O₂ = 155.15 g/mol ).[4]

Safety Considerations

  • Methyl bromoacetate is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrogen gas is highly flammable. Ensure all hydrogenation reactions are conducted in a well-ventilated area, away from ignition sources.

  • Palladium on carbon is pyrophoric when dry and saturated with hydrogen. The catalyst should be handled with care and filtered in a wet state.

Conclusion

The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate can be reliably achieved through a two-step sequence involving the N-alkylation of 4-nitro-1H-pyrazole followed by catalytic hydrogenation. This guide provides a robust and well-rationalized protocol for the preparation of this valuable building block. The presented methodology, coupled with the mechanistic insights, should empower researchers in the field of medicinal chemistry to access this and related pyrazole derivatives for their drug discovery endeavors.

References

  • Vertex AI Search. (2024). Synthesis of (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione).
  • Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Google Patents. (2007). Process for the preparation of 4-aminopyrazole derivatives.
  • Indian Journal of Chemistry. (2025).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • PMC. (2025).
  • Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. As a member of the aminopyrazole class of heterocyclic compounds, this molecule represents a valuable scaffold in medicinal chemistry and drug discovery. The pyrazole core is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities.[1] This guide consolidates available data on its structure, physicochemical properties, and reactivity, offering field-proven insights for researchers engaged in the synthesis and utilization of novel pyrazole derivatives. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms, which imparts a unique combination of chemical and physical properties.[2] Pyrazole derivatives are known to be weak bases or acids, with their reactivity and biological interactions heavily influenced by the nature of their substituents.[2] The introduction of an amino group, as in 4-aminopyrazoles, further enhances the molecule's utility as a versatile building block in the synthesis of more complex chemical entities.[3]

The broad spectrum of biological activities associated with pyrazole-containing molecules—including anti-inflammatory, anticancer, antiviral, and neuroprotective properties—has cemented their importance in pharmaceutical research.[1] Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, with its combination of an amino-functionalized pyrazole core and a reactive acetate side chain, presents a compelling target for the development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a compound are dictated by its structure. Understanding these properties is critical for designing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.

Chemical Structure

The structure of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate consists of a 1H-pyrazole ring substituted at the 1-position with a methyl acetate group and at the 4-position with an amino group.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methodologies for the synthesis of related pyrazole derivatives. [4]Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Step 1: Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

  • Reaction Setup: To a solution of 4-nitropyrazole (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Reagent: To the stirred suspension, add methyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.

Step 2: Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

  • Reaction Setup: Dissolve the methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) from Step 1 in ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add palladium on carbon (10% w/w, 0.05 equivalents) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectral Characterization (Predicted and Analogous Data)

Definitive structural elucidation relies on a combination of spectroscopic techniques. While experimental spectra for the title compound are not published, we can infer the expected spectral characteristics based on data from closely related pyrazole derivatives. [5][6]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the methylene protons of the acetate group, and the methyl protons of the ester.

  • Pyrazole Ring Protons: Two singlets in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the amino and acetate substituents.

  • Methylene Protons (-CH₂-): A singlet typically in the range of δ 4.5-5.0 ppm.

  • Methyl Protons (-OCH₃): A singlet around δ 3.7 ppm.

  • Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyrazole Ring Carbons: Signals for the three carbons of the pyrazole ring are expected in the aromatic region (typically δ 100-140 ppm). [5]* Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170 ppm.

  • Methylene Carbon (-CH₂-): A signal in the aliphatic region, expected around δ 50-55 ppm.

  • Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (155.15 g/mol ). The high-resolution mass spectrum should confirm the elemental composition. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methyl acetate moiety.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching: A broad band or a pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.

  • C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

  • C-O Stretching: Bands in the 1000-1300 cm⁻¹ region.

Reactivity and Chemical Behavior

The chemical reactivity of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is governed by the interplay of its functional groups: the pyrazole ring, the primary amino group, and the methyl ester.

Reactivity cluster_pyrazole Pyrazole Ring cluster_amine Amino Group cluster_ester Ester Group Molecule Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Electrophilic_Substitution Electrophilic Aromatic Substitution (e.g., Halogenation) Molecule->Electrophilic_Substitution Acylation Acylation / Sulfonylation Molecule->Acylation Alkylation Alkylation Molecule->Alkylation Diazotization Diazotization (Sandmeyer Reaction) Molecule->Diazotization Hydrolysis Hydrolysis (Acidic/Basic) Molecule->Hydrolysis Amidation Amidation Molecule->Amidation Reduction Reduction Molecule->Reduction

Caption: Key reaction sites and potential transformations.

Reactions at the Amino Group

The primary amino group at the C4 position is a key site for functionalization. It can readily undergo:

  • Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides.

  • Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be used in various transformations, such as Sandmeyer reactions, to introduce a range of substituents.

Reactions at the Ester Group

The methyl ester provides another handle for chemical modification:

  • Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis will yield the corresponding carboxylic acid, 2-(4-amino-1H-pyrazol-1-yl)acetic acid.

  • Amidation: Reaction with amines can convert the ester to a variety of amides.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-amino-1H-pyrazol-1-yl)ethanol, using reducing agents like lithium aluminum hydride.

Reactions on the Pyrazole Ring

The pyrazole ring itself can undergo electrophilic aromatic substitution, although the reactivity will be influenced by the existing substituents. The amino group is a strong activating group, which will direct incoming electrophiles.

Potential Applications in Drug Discovery

While specific biological activities for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate have not been reported, its structural motifs are present in many biologically active compounds. It serves as an excellent starting point for the synthesis of compound libraries for screening against various therapeutic targets.

Potential areas of application include:

  • Kinase Inhibitors: The aminopyrazole scaffold is a common feature in many kinase inhibitors used in oncology.

  • Anti-inflammatory Agents: Pyrazole derivatives have a long history as non-steroidal anti-inflammatory drugs (NSAIDs). [1]* Antimicrobial Agents: The pyrazole nucleus is found in compounds with antibacterial and antifungal properties. [1]* Central Nervous System (CNS) Agents: Certain pyrazole derivatives have shown activity as anxiolytics, antidepressants, and anticonvulsants. [1]

Safety and Handling

A specific Safety Data Sheet (SDS) for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is not publicly available. However, based on the data for structurally related aminopyrazoles and pyrazole acetates, the following precautions should be taken:

  • Hazard Statements (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [7]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of any reagents used in its synthesis or subsequent reactions.

Conclusion

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a versatile heterocyclic compound with significant potential as a building block in medicinal and materials chemistry. While detailed experimental data for this specific molecule is sparse, this guide provides a solid foundation based on its structural characteristics, computed properties, and the well-documented chemistry of related aminopyrazole derivatives. The synthetic routes and reactivity profiles outlined herein offer a roadmap for researchers to explore the potential of this and similar scaffolds in the development of novel and impactful chemical entities. As with any research chemical, further experimental validation of its properties and reactivity is highly encouraged.

References

  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
  • Cuevas-Yáñez, E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
  • Šačkus, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.
  • PubChem. (n.d.). methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate.
  • PubChem. (n.d.). Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate.
  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
  • Yadav, G., et al. (2020). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles.
  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • El-Sayed, N. N. E., et al. (n.d.). Recent developments in aminopyrazole chemistry.
  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization.
  • ResearchGate. (n.d.). (PDF) Synthesis and evaluation of some substituted pyrazole derivatives of biological interest.
  • El-Shehry, M. F., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc.
  • ResearchGate. (n.d.).
  • Fichez, J., et al. (n.d.).
  • Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

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Foundational

An In-depth Technical Guide to Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS 802269-97-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Featuring a 4-aminopyrazole core N-substituted with a methyl acetate moiety, this molecule serves as a versatile building block for the synthesis of more complex molecular architectures. The pyrazole nucleus is a well-established pharmacophore, present in a wide array of therapeutic agents exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The presence of a primary amino group and an ester functionality on the pyrazole scaffold provides two distinct points for chemical modification, making it a valuable intermediate for the generation of compound libraries in drug discovery campaigns.

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and potential applications of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, grounded in established chemical principles and supported by authoritative references.

Physicochemical Properties

While specific experimental data for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is not extensively reported in the literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource
CAS Number 802269-97-2[4]
Molecular Formula C₆H₉N₃O₂[4]
Molecular Weight 155.16 g/mol [4]
Appearance Predicted: Off-white to light yellow solidInferred
Solubility Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in waterInferred
Melting Point Not reported
Boiling Point Not reported

Synthesis Methodology

The most logical and established synthetic route to methyl 2-(4-amino-1H-pyrazol-1-yl)acetate proceeds via a two-step sequence starting from 4-nitropyrazole. This strategy involves the N-alkylation of the pyrazole ring followed by the reduction of the nitro group. This approach is advantageous as it avoids the use of potentially explosive reagents that can be involved in other routes to 4-aminopyrazoles.[5]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitro Group Reduction 4-Nitropyrazole 4-Nitropyrazole Methyl_2-(4-nitro-1H-pyrazol-1-yl)acetate Methyl_2-(4-nitro-1H-pyrazol-1-yl)acetate 4-Nitropyrazole->Methyl_2-(4-nitro-1H-pyrazol-1-yl)acetate Methyl bromoacetate, Base (e.g., K2CO3), Solvent (e.g., DMF) Methyl_2-(4-amino-1H-pyrazol-1-yl)acetate Methyl_2-(4-amino-1H-pyrazol-1-yl)acetate Methyl_2-(4-nitro-1H-pyrazol-1-yl)acetate->Methyl_2-(4-amino-1H-pyrazol-1-yl)acetate Reducing Agent (e.g., H2, Pd/C or SnCl2), Solvent (e.g., MeOH, EtOH)

Figure 1: Proposed two-step synthesis workflow.
Step 1: Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

The N-alkylation of pyrazoles can be challenging due to the potential for reaction at either of the two ring nitrogen atoms, leading to regioisomers.[6] However, for 4-substituted pyrazoles, the two nitrogens are equivalent, simplifying the reaction. The alkylation is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, forming a nucleophilic anion that then attacks the alkylating agent.

Experimental Protocol:

  • Reagents and Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 4-nitropyrazole (1.0 eq).

  • Solvent and Base: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, use with caution).

  • Addition of Alkylating Agent: To the stirred suspension, add methyl bromoacetate or methyl chloroacetate (1.1-1.2 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.

Step 2: Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

The reduction of the nitro group to a primary amine is a common and well-documented transformation. Several methods are effective for this conversion on heterocyclic systems.[7] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.

Experimental Protocol:

  • Reagents and Setup: To a hydrogenation vessel, add methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq) and a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm or as per available equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, is often of sufficient purity for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

¹H NMR (in CDCl₃ or DMSO-d₆):

  • Pyrazole Protons: Two singlets are expected for the C3-H and C5-H protons of the pyrazole ring, likely in the range of δ 7.0-8.0 ppm.

  • Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the pyrazole nitrogen, expected around δ 4.8-5.2 ppm.

  • Methyl Protons (-OCH₃): A singlet for the three protons of the methyl ester group, typically appearing at δ 3.7-3.9 ppm.

  • Amino Protons (-NH₂): A broad singlet for the two protons of the amino group, the chemical shift of which is concentration and solvent-dependent, but could be expected in the range of δ 4.0-6.0 ppm.

¹³C NMR (in CDCl₃ or DMSO-d₆):

  • Ester Carbonyl Carbon: A signal in the downfield region, around δ 168-172 ppm.

  • Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C4 carbon bearing the amino group would be shifted upfield compared to an unsubstituted pyrazole carbon.

  • Methylene Carbon (-CH₂-): A signal for the methylene carbon, expected around δ 50-55 ppm.

  • Methyl Carbon (-OCH₃): A signal for the methyl ester carbon, typically around δ 52-54 ppm.

IR Spectroscopy (KBr pellet or thin film):

  • N-H Stretching: Two characteristic bands for the primary amine in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.[3][10]

  • C=O Stretching: A strong absorption band for the ester carbonyl group, typically around 1730-1750 cm⁻¹.

  • C=N and C=C Stretching: Absorptions for the pyrazole ring in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: A band in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (EI or ESI):

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 155.16).

  • Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).

Reactivity and Derivatization

The dual functionality of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate allows for a range of chemical transformations, making it a versatile intermediate.

G cluster_0 Reactions at the Amino Group cluster_1 Reactions at the Ester Group main Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate acylation Acylation (R-COCl, Base) main->acylation sulfonylation Sulfonylation (R-SO2Cl, Base) main->sulfonylation reductive_amination Reductive Amination (R-CHO, NaBH3CN) main->reductive_amination hydrolysis Hydrolysis (NaOH or LiOH) main->hydrolysis amidation Amidation (R-NH2, Heat) main->amidation reduction Reduction (LiAlH4 or LiBH4) main->reduction amide Amide Derivative acylation->amide sulfonamide Sulfonamide Derivative sulfonylation->sulfonamide sec_amine Secondary Amine Derivative reductive_amination->sec_amine acid Carboxylic Acid Derivative hydrolysis->acid amide2 Amide Derivative amidation->amide2 alcohol Primary Alcohol Derivative reduction->alcohol

Figure 2: Potential derivatization pathways.
Reactions at the Amino Group

The 4-amino group behaves as a typical aromatic amine and can undergo various reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will yield the corresponding N-acyl derivatives. This is a common strategy for introducing diverse side chains.[11]

  • Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base affords sulfonamides, another important functional group in medicinal chemistry.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) can be used to introduce alkyl substituents on the amino group.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN) at the 4-position of the pyrazole ring.[8]

Reactions at the Ester Group

The methyl ester functionality can be readily transformed:

  • Hydrolysis: Saponification with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) will yield the corresponding carboxylic acid, (4-amino-1H-pyrazol-1-yl)acetic acid.

  • Amidation: Direct reaction with amines, often at elevated temperatures, can produce a wide range of amide derivatives.[12]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(4-amino-1H-pyrazol-1-yl)ethanol.

Potential Applications

Given the prevalence of the aminopyrazole scaffold in biologically active compounds, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a promising starting material for the synthesis of novel therapeutic agents. Its derivatives could be explored for a variety of biological targets, including kinases, proteases, and other enzymes. The pyrazole-1-acetate motif itself is found in compounds with herbicidal and other biological activities.[2] This intermediate is particularly well-suited for fragment-based drug discovery and for building libraries of compounds for high-throughput screening.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is not widely available. However, based on the data for related aminopyrazole and heterocyclic compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

References

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  • Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... (2022).
  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transform
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  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Semantic Scholar.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
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  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)
  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • Cascade Wolff Rearrangement/Acylation: A Metal-Free and Eco-Friendly Approach for 4-Hydroxy-pyrazolo[3,4-b]pyridin-6-ones and N-Pyrazole Amides Synthesis from 5-Aminopyrazoles and α-Diazoketones. (2021).
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). DOI.
  • SYNTHESES OF IMINE AND ACYL DERIVATIVES
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Deriv
  • 1H-pyrazole-1-acetic acid. SpectraBase.
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  • methyl 2-(4-amino-1H-pyrazol-1-yl)
  • 1H-Pyrazole-1-acetic acid, 4-[[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino]-3,5-dimethyl-, ethyl ester. SpectraBase.
  • Methyl 2-(1H-pyrazol-1-yl)
  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025).
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  • methyl 2-(1-methyl-1H-pyrazol-4-yl)
  • Reduction of nitro compounds. Wikipedia.
  • (PDF) Nitropyrazoles (review). (2025).
  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investig
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent. (2025).
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • EP0749963A1 - N-alkylation method of pyrazole.
  • C-F coupling observed in the 13 C NMR spectrum of the 4-F-C6H4-N-ring of (IV).
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  • Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid. Benchchem.

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Exploratory

A Technical Guide to the Solubility Profiling of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate for Pharmaceutical Development

Foreword: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success or failure of a drug candidate is its solubility. Aqueous solubility, in particular, is a cornerstone of a drug's bioavailability, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A compound with poor aqueous solubility is likely to face significant hurdles in formulation and may exhibit variable and insufficient in vivo exposure, ultimately leading to the termination of its development.[1][2] This guide provides a comprehensive framework for the systematic evaluation of the solubility of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry. By understanding and quantifying its solubility, researchers can make informed decisions to optimize its delivery and maximize its therapeutic potential.

Physicochemical Profile of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (PubChem CID: 25252393) is a small molecule featuring a pyrazole ring, a primary amino group, and a methyl ester.[3] The interplay of these functional groups is expected to govern its solubility behavior. The pyrazole ring itself can participate in hydrogen bonding, while the amino group can act as both a hydrogen bond donor and acceptor, and can be protonated at acidic pH, which would significantly enhance aqueous solubility. The methyl ester group, being relatively nonpolar, may slightly decrease aqueous solubility.

The solubility of pyrazole derivatives is influenced by several factors, including the nature of substituents on the pyrazole ring.[4] Polar groups tend to enhance aqueous solubility, whereas non-polar groups can decrease it.[4] Furthermore, strong intermolecular forces like hydrogen bonding and π-π stacking can result in high crystal lattice energy, making it more difficult for a solvent to dissolve the compound.[4]

Table 1: Predicted Physicochemical Properties of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and Related Structures

PropertyMethyl 2-(4-amino-1H-pyrazol-1-yl)acetate1H-Pyrazole
Molecular Formula C6H9N3O2[3]C3H4N2[5]
Molecular Weight 155.16 g/mol (calculated)68.08 g/mol [5]
Hydrogen Bond Donors 1 (from amino group)1 (from NH)
Hydrogen Bond Acceptors 4 (2 from N in pyrazole, 2 from ester)1 (from N)
Predicted LogP Varies by prediction algorithm-0.02 (experimental)
pKa (predicted) Basic pKa for the amino group, acidic pKa for the pyrazole NH11.5 (pKb)[6]

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure. The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability.[2][7]

Principle of the Shake-Flask Method

This method relies on achieving equilibrium between the undissolved solid compound and the saturated solution. An excess of the solid compound is added to the solvent of interest and agitated until the concentration of the dissolved compound in the solution becomes constant.

Detailed Protocol for the Shake-Flask Method

Materials:

  • Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (solid)

  • Solvents of interest (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Calibrated analytical balance

Procedure:

  • Preparation: Accurately weigh an excess amount of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and add it to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C to simulate room and physiological temperatures).[8] Allow the mixture to shake for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.[9]

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Shake at constant temp (24-72 hours) B->C D Centrifuge or let settle C->D E Collect supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Quantify via HPLC-UV G->H I Calculate solubility H->I

Caption: Workflow of the shake-flask method for thermodynamic solubility.

High-Throughput Kinetic Solubility Assays

In early-stage drug discovery, where compound availability is often limited, kinetic solubility assays provide a faster, lower-sample-consumption alternative to thermodynamic methods.[1][9] It is important to note that kinetic solubility values are often higher than thermodynamic solubility because they are measured under conditions where the system has not reached equilibrium.

Principle of Kinetic Solubility Measurement

Kinetic solubility is typically determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation occurs.[9]

Protocol for a Nephelometric Kinetic Solubility Assay

Materials:

  • Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well plates

  • Automated liquid handler (optional, for high throughput)

  • Plate reader with nephelometry or turbidity detection capabilities

Procedure:

  • Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Use a liquid handler to add increasing volumes of the DMSO stock solution to the wells, creating a concentration gradient.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature, allowing for precipitation to occur.

  • Detection: Measure the light scattering (nephelometry) or absorbance (turbidity) in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.

Logical Flow for Kinetic vs. Thermodynamic Solubility Assessment

G A Start: Solubility Assessment B Early Drug Discovery? A->B C High-Throughput Kinetic Solubility Assay B->C Yes D Lead Optimization / Pre-formulation? B->D No C->D E Thermodynamic Solubility (Shake-Flask Method) D->E Yes F End: Characterized Solubility E->F

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Prepared by: Gemini, Senior Application Scientist Introduction Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a substituted pyrazole core, a structure of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a heterocyclic compound featuring a substituted pyrazole core, a structure of significant interest in medicinal chemistry and materials science.[1][2] As with any novel or synthesized compound intended for high-stakes applications like drug development, unambiguous structural verification is paramount. This guide provides an in-depth analysis of the expected spectroscopic signature of this molecule, offering a roadmap for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The structural integrity of a compound is the foundation of its function. Spectroscopic analysis provides a non-destructive method to probe the molecular architecture, confirming the precise arrangement of atoms and functional groups. For researchers, this data is critical for validating synthesis outcomes, ensuring purity, and establishing a baseline for further studies. This document synthesizes predictive data based on established principles and spectral data from analogous structures to offer a comprehensive characterization framework.

Molecular Identity:

  • IUPAC Name: methyl 2-(4-aminopyrazol-1-yl)acetate[3]

  • Molecular Formula: C₆H₉N₃O₂[3]

  • Molecular Weight: 155.15 g/mol [3]

  • Monoisotopic Mass: 155.0695 Da[3]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Causality of Experimental Choices: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate, allowing for their observation. The selection of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving better signal dispersion and resolving complex coupling patterns, ensuring accurate interpretation.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Collect data over a spectral width of at least 12 ppm. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Supporting Evidence
H-5 ~7.2 - 7.4Singlet (s)1HPyrazole CH The C-5 proton is adjacent to two nitrogen atoms, resulting in a downfield shift. Its singlet nature indicates no adjacent proton neighbors.
H-3 ~7.0 - 7.2Singlet (s)1HPyrazole CH The C-3 proton is deshielded by the adjacent ring nitrogens but is typically found slightly upfield of H-5 in similar 1,4-substituted pyrazoles.
-NH₂ ~4.5 - 5.5Broad Singlet (br s)2HAmino (-NH ₂)The chemical shift of amine protons is highly variable and dependent on solvent and concentration. The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.
-CH₂- ~4.7 - 4.9Singlet (s)2HMethylene (-CH ₂-)This methylene group is deshielded by both the adjacent pyrazole nitrogen and the electron-withdrawing ester group, placing it significantly downfield.
-OCH₃ ~3.6 - 3.7Singlet (s)3HMethyl Ester (-OCH ₃)This is a characteristic chemical shift for methyl esters, consistent with values seen in numerous pyrazole carboxylates.[4][5]
¹³C NMR Spectroscopy: The Carbon Skeleton

Causality of Experimental Choices: Proton-decoupled ¹³C NMR is standard, providing a single peak for each unique carbon environment. To aid in assignment, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (including C=O) are absent. This provides an irrefutable method for distinguishing between the methylene and pyrazole CH carbons.

Experimental Protocol: ¹³C NMR & DEPT-135 Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz proton instrument.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A longer acquisition time and more scans are necessary due to the low natural abundance of ¹³C.

  • DEPT-135: Run a standard DEPT-135 pulse program to differentiate carbon types.

  • Data Processing: Process the FID similarly to the ¹H spectrum to obtain the final ¹³C and DEPT-135 spectra.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

LabelChemical Shift (δ, ppm)DEPT-135AssignmentRationale & Supporting Evidence
C=O ~168 - 170AbsentEster C =OThe carbonyl carbon of an ester is highly deshielded and appears far downfield, a definitive marker for this functional group.[6]
C-4 ~145 - 148AbsentPyrazole C -NH₂The carbon atom bearing the amino group is significantly deshielded and, being quaternary, will be absent in the DEPT-135 spectrum.
C-5 ~135 - 138PositivePyrazole C HThe chemical shifts of pyrazole ring carbons are characteristic, with C-5 typically being the most downfield of the CH carbons.[4][5]
C-3 ~128 - 132PositivePyrazole C HThis pyrazole carbon appears as a positive peak in the DEPT-135 spectrum, confirming it is a CH group.
-OCH₃ ~52 - 54PositiveMethyl Ester (-OC H₃)A typical chemical shift for a methyl ester carbon.[4][5]
-CH₂- ~50 - 52NegativeMethylene (-C H₂-)This carbon is deshielded by the adjacent nitrogen. Its negative phase in the DEPT-135 spectrum unambiguously confirms its assignment as a methylene group.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets as it requires minimal sample preparation and provides high-quality, reproducible spectra of solid samples directly.

Experimental Protocol: ATR-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected and automatically subtracted.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
3450 - 3300Medium, two bandsN-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)The presence of two distinct peaks in this region is a classic signature of a primary amine.
3150 - 3100Medium-WeakC-H Stretch (sp²)Pyrazole C-HAromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
2980 - 2850Medium-WeakC-H Stretch (sp³)-CH₂- and -CH₃Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.
1750 - 1730 Strong, Sharp C=O Stretch Ester (-C=O) This is one of the most intense and diagnostically important peaks in the spectrum, confirming the ester functionality.[6]
1650 - 1580MediumN-H Bend (Scissoring)Primary Amine (-NH₂)This bending vibration often appears in the same region as C=C stretches.
1580 - 1450Medium-VariableC=N and C=C StretchPyrazole RingThe pyrazole ring will have several characteristic stretching vibrations in the fingerprint region.
1300 - 1150StrongC-O StretchEster (C-O-C)The strong C-O single bond stretch is another key indicator of the ester group.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure.

Causality of Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the target compound. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it perfect for determining the molecular weight. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, is the gold standard for confirming the elemental composition by measuring the mass-to-charge ratio to four or more decimal places.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Introduce the sample into an ESI source coupled to a high-resolution mass analyzer (e.g., Q-TOF).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the mass-to-charge (m/z) ratio of the ions.

  • Data Analysis: Identify the [M+H]⁺ peak and compare its exact measured mass to the theoretical mass calculated for C₆H₁₀N₃O₂⁺ (156.0768). A mass accuracy within 5 ppm provides high confidence in the elemental formula. Tandem MS (MS/MS) can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to study its fragmentation pattern.

Predicted Mass Spectrometry Data

m/z (Mass/Charge)Ion FormulaIdentityRationale
156.0768 [C₆H₉N₃O₂ + H]⁺[M+H]⁺ The protonated molecular ion. Its accurate mass measurement confirms the elemental composition.[7]
125.0611[C₅H₇N₃O]⁺[M+H - OCH₃]⁺Loss of a methanol molecule from the protonated ester, a common fragmentation pathway.
97.0451[C₄H₅N₃]⁺[M+H - COOCH₃]⁺Loss of the entire carbomethoxy group as a radical, followed by hydrogen rearrangement.
82.0400[C₃H₄N₃]⁺[4-aminopyrazole + H]⁺Cleavage of the N-CH₂ bond, resulting in the protonated 4-aminopyrazole fragment.
Visualization of Key MS Fragmentation

The following diagram illustrates the primary fragmentation pathways originating from the protonated molecular ion.

G M [M+H]⁺ m/z = 156.0768 F1 [M+H - OCH₃]⁺ m/z = 125.0611 M->F1 - CH₃OH F2 [M+H - COOCH₃]⁺ m/z = 97.0451 M->F2 - •COOCH₃ F3 [4-aminopyrazole + H]⁺ m/z = 82.0400 M->F3 - C₂H₃O₂

Caption: Predicted ESI-MS fragmentation of the target molecule.

Section 4: Integrated Spectroscopic Workflow

A robust structural confirmation relies on the synergy of multiple analytical techniques. The workflow below illustrates a logical progression from synthesis to unambiguous characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms MS Analysis (Confirm MW & Formula) purification->ms ir IR Spectroscopy (Identify Functional Groups) ms->ir nmr NMR (¹H, ¹³C, DEPT) (Elucidate C/H Framework) ir->nmr interpretation Integrated Data Interpretation nmr->interpretation structure Unambiguous Structure Confirmed interpretation->structure

Caption: Workflow for definitive structural elucidation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. The combination of ¹H and ¹³C NMR precisely maps the covalent framework of the molecule, while IR spectroscopy confirms the presence of key amine and ester functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these techniques form a self-validating system, ensuring the scientific integrity of any research or development activities involving this compound.

References

  • MDPI. (2024). (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • PubChem. methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. Retrieved from [Link]

  • PubChem. methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate hydrochloride. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]

  • Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • PubChem. methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Retrieved from [Link]

  • PubChem. Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • PubChemLite. Methyl 2-(4-amino-1h-pyrazol-1-yl)acetate hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. Retrieved from [Link]

  • ResearchGate. Structure and spectral data of pyrazole derivatives. Retrieved from [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate from Hydrazine

Application Note: AN-SYN-PYR-042 Executive Summary & Strategic Rationale The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-PYR-042

Executive Summary & Strategic Rationale

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Crizotinib, Ruxolitinib). Specifically, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate represents a high-value bifunctional building block. It offers an orthogonal protection strategy: a free primary amine at C4 for amide coupling/reductive amination, and an ester at N1 for subsequent hydrolysis or heterocyclization.

While commercial sources exist, they often suffer from variable purity due to the oxidation sensitivity of the 4-amino group. This Application Note details a robust, three-step synthesis starting from hydrazine , ensuring full control over impurity profiles.

Key Technical Advantages of This Protocol
  • Regiocontrol: Utilizes the symmetry of the 4-nitropyrazole intermediate to bypass N1 vs. N2 alkylation selectivity issues common in asymmetric pyrazoles.

  • Safety by Design: Avoids the use of high-energy diazonium intermediates often found in alternative amino-pyrazole routes.

  • Chemoselectivity: employs a hydrogenation protocol that preserves the methyl ester while quantitatively reducing the nitro group.

Retrosynthetic Analysis & Workflow

The synthesis is designed around the stability of the nitro-intermediate. The 4-amino moiety is generated only in the final step to minimize oxidative degradation.

Retrosynthesis Target Target Molecule Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Inter2 Intermediate 2 Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate Target->Inter2 Chemoselective Reduction (H2, Pd/C) Inter1 Intermediate 1 4-Nitropyrazole Inter2->Inter1 N-Alkylation (Methyl bromoacetate, K2CO3) SM Starting Materials Hydrazine Hydrate + Sodium Nitromalonaldehyde Inter1->SM Cyclocondensation (Aq. HCl)

Figure 1: Retrosynthetic logic flow ensuring stable intermediates.

Critical Safety Protocol: Hydrazine Handling

WARNING: Hydrazine hydrate is a potent carcinogen, corrosive, and a reducing agent that can form explosive mixtures with oxidizers.

  • Containment: All weighing and transfers must occur within a certified Fume Hood.

  • Decontamination: Keep a 5% sodium hypochlorite (bleach) solution nearby to neutralize spills immediately.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Waste: Segregate hydrazine waste from general organic solvents; do not mix with oxidizing acids.

Experimental Protocols

Stage 1: Synthesis of 4-Nitropyrazole

This step utilizes the condensation of hydrazine with sodium nitromalonaldehyde. This is superior to direct nitration of pyrazole, which requires harsh fuming nitric/sulfuric acid mixtures.

  • Reagents:

    • Sodium nitromalonaldehyde monohydrate (1.0 equiv)

    • Hydrazine hydrate (50-60% aq. solution, 1.1 equiv)

    • Hydrochloric acid (conc.)

  • Solvent: Water

Procedure:

  • Dissolve sodium nitromalonaldehyde monohydrate (10.0 g, 64.5 mmol) in warm water (80 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 10–15 °C.

  • Add hydrazine hydrate (1.1 equiv) dropwise over 15 minutes. Note: Exothermic reaction. Maintain T < 25 °C.

  • Stir at room temperature for 1 hour. The solution will darken.

  • Cool to 0 °C in an ice bath.

  • Acidify carefully with concentrated HCl to pH ~1.

  • Critical Step: The product, 4-nitropyrazole, will precipitate as a white/pale yellow solid. Stir at 0 °C for 30 mins to maximize yield.

  • Filter the solid, wash with ice-cold water (2 x 10 mL), and dry under vacuum over

    
    .
    
  • Expected Yield: 65–75%

  • QC Check:

    
     (DMSO-d6): 
    
    
    
    13.9 (br s, 1H, NH), 8.6 (s, 2H, CH). Single peak confirms symmetry.
Stage 2: N-Alkylation to Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

Since 4-nitropyrazole is tautomerically symmetric, N-alkylation yields a single regioisomer.

  • Reagents:

    • 4-Nitropyrazole (from Stage 1)

    • Methyl bromoacetate (1.1 equiv)

    • Potassium Carbonate (

      
      , anhydrous, 1.5 equiv)
      
  • Solvent: Acetonitrile (MeCN) or DMF. (MeCN is preferred for easier workup).

Procedure:

  • Suspend 4-nitropyrazole (5.0 g, 44.2 mmol) and

    
     (9.16 g, 66.3 mmol) in dry MeCN (50 mL).
    
  • Add methyl bromoacetate (4.6 mL, 48.6 mmol) dropwise at room temperature.

  • Heat the mixture to reflux (80 °C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purification: The residue is usually pure enough. If necessary, recrystallize from Ethanol or purify via silica flash chromatography (0-30% EtOAc in Hexanes).

  • Expected Yield: 85–90%

  • Data:

    
     (CDCl3): 
    
    
    
    8.25 (s, 1H), 8.08 (s, 1H), 4.95 (s, 2H,
    
    
    ), 3.80 (s, 3H,
    
    
    ).
Stage 3: Chemoselective Reduction to Target

We employ catalytic hydrogenation. The ester is stable under these conditions, but the nitro group is reduced cleanly.

  • Reagents:

    • Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

    • Hydrogen gas (

      
      ) (balloon pressure)
      
  • Solvent: Methanol (MeOH)[1]

Procedure:

  • Dissolve the nitro-ester (2.0 g) in MeOH (30 mL) in a hydrogenation flask.

  • Safety: Under nitrogen flow, carefully add 10% Pd/C (200 mg). Caution: Dry Pd/C is pyrophoric in methanol vapors. Wet the catalyst with a few drops of water before adding solvent if possible.

  • Purge the system with Nitrogen (3x), then Hydrogen (3x).

  • Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 3–6 hours.

  • Monitor by LCMS for the disappearance of the nitro peak (M+1 = 186) and appearance of the amine (M+1 = 156).

  • Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentrate the filtrate immediately.

  • Stabilization: The free amine oxidizes slowly in air (turning pink/brown). For long-term storage, convert to the HCl salt by adding 1.1 equiv of 4M HCl in Dioxane and filtering the precipitate.

  • Expected Yield: 90–95%

Quality Control & Data Specifications

Analytical Data Summary
ParameterSpecificationMethod
Appearance Off-white to pale beige solid (HCl salt)Visual
Purity >98.0%HPLC (254 nm)
Identity Consistent with structure1H NMR, MS
Residual Solvent <5000 ppm (MeOH/MeCN)GC-HS
Water Content <1.0%Karl Fischer
1H NMR Interpretation (Target Molecule)

Solvent: DMSO-d6

  • 
     7.15 (s, 1H):  Pyrazole C3-H (Upfield shift due to amino group shielding).
    
  • 
     6.90 (s, 1H):  Pyrazole C5-H.
    
  • 
     4.80 (s, 2H):  N-Methylene protons (
    
    
    
    ).
  • 
     3.95 (br s, 2H): 
    
    
    
    protons (Exchangeable with
    
    
    ).
  • 
     3.65 (s, 3H):  Methyl ester (
    
    
    
    ).

Troubleshooting & Optimization Logic

Troubleshooting Problem1 Problem: Incomplete Alkylation Sol1 Solution: Check water content in MeCN. Use NaH instead of K2CO3. Problem1->Sol1 Problem2 Problem: Ester Hydrolysis Sol2 Solution: Ensure anhydrous conditions. Avoid strong aqueous bases. Problem2->Sol2 Problem3 Problem: Pink Product (Oxidation) Sol3 Solution: Perform workup under N2. Store as HCl salt. Problem3->Sol3

Figure 2: Logic flow for common synthetic deviations.

References

  • Pyrazole Ring Synthesis: Filarowski, A., et al. "Structure and properties of 4-nitropyrazole derivatives." Journal of Molecular Structure, 2008.

  • Nitromalonaldehyde Precursor: Fanta, P. E. "Sodium Nitromalonaldehyde Monohydrate." Organic Syntheses, Coll. Vol. 4, p.844 (1963).

  • Alkylation Regioselectivity: Elguero, J., et al. "Protomeric tautomerism in the solid state of 4-substituted pyrazoles." Journal of the Chemical Society, Perkin Transactions 2, 1993.

  • Catalytic Hydrogenation Standards: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Standard text for Pd/C reduction protocols).
  • Safety Data: PubChem Compound Summary for Hydrazine.

Sources

Application

Experimental protocol for "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" synthesis

[1] Abstract & Scope This application note details a robust, scalable protocol for the synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS: 802269-97-2). This molecule is a critical "linker-scaffold" intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS: 802269-97-2). This molecule is a critical "linker-scaffold" intermediate in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., BTK, JAK) where the pyrazole amine serves as a hinge binder and the ester provides a vector for solubility-enhancing groups.

The protocol utilizes a convergent two-step sequence: Regioselective N-alkylation of 4-nitropyrazole followed by Chemoselective Nitro Reduction . This guide prioritizes high-purity isolation suitable for downstream SAR (Structure-Activity Relationship) studies, minimizing metal contamination and side-product formation.

Retrosynthetic Strategy & Workflow

The synthesis is designed to avoid the regioselectivity issues often encountered when nitrating N-alkylated pyrazoles. By starting with the symmetric 4-nitropyrazole, N-alkylation yields a single isomer.

Logical Workflow Diagram

SynthesisWorkflow SM 4-Nitropyrazole (Starting Material) Inter Intermediate 1: Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate SM->Inter Step 1: N-Alkylation (SN2 Substitution) Reagent1 Methyl bromoacetate K2CO3 / DMF Reagent1->Inter Product Target: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Inter->Product Step 2: Hydrogenation (Nitro Reduction) Reagent2 H2 (1 atm) / 10% Pd/C MeOH Reagent2->Product

Figure 1: Two-step linear synthesis providing regiochemical control and high throughput.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate

Objective: Install the acetate tail at the N1 position via nucleophilic substitution.

Reagents & Materials
ComponentEquiv.Role
4-Nitropyrazole 1.0Substrate
Methyl bromoacetate 1.1Electrophile (Alkylating Agent)
Potassium Carbonate (

)
1.5Base (Acid Scavenger)
DMF (Anhydrous) 10 volSolvent
Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitropyrazole (1.0 eq) and anhydrous DMF (10 mL/g).

  • Deprotonation: Add

    
      (1.5 eq) in a single portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension may yellow slightly as the pyrazolate anion forms.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add methyl bromoacetate (1.1 eq) dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at RT for 4–6 hours.

    • QC Check: Monitor by TLC (50% EtOAc/Hexanes). SM (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Workup:

    • Pour the reaction mixture into 10 volumes of ice-cold water. The product often precipitates as a white/pale-yellow solid.

    • If solid forms: Filter, wash with water (

      
      ), and dry under vacuum.
      
    • If no precipitate: Extract with EtOAc (

      
      ). Wash combined organics with Brine (
      
      
      
      ) and Water (
      
      
      ) to remove DMF. Dry over
      
      
      , filter, and concentrate.
  • Purification: Usually not required. If necessary, recrystallize from Ethanol/Water or flash chromatography (Hex/EtOAc).

Critical Causality: We use


 rather than stronger bases (like NaH) to prevent hydrolysis of the methyl ester on the alkylating agent.
Step 2: Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Objective: Reduce the nitro group to a primary amine without affecting the ester functionality.

Reagents & Materials
ComponentEquiv.Role
Nitro Intermediate 1.0Substrate
10% Pd/C 10 wt%Catalyst
Hydrogen (

)
BalloonReductant
Methanol (MeOH) 20 volSolvent
Procedure
  • Inerting: In a round-bottom flask, dissolve the Nitro Intermediate from Step 1 in MeOH .

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of substrate) under a gentle stream of nitrogen. Safety: Pd/C is pyrophoric; ensure the catalyst is wet with solvent immediately.

  • Hydrogenation: Purge the flask with

    
     gas (vacuum/fill cycle 
    
    
    
    ) using a balloon. Stir vigorously at RT for 3–12 hours.
    • QC Check: LCMS is preferred here. Look for Mass shift:

      
      .
      
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Rinse the Celite pad with MeOH.

    • Concentrate the filtrate under reduced pressure (keep bath temp

      
       to avoid thermal degradation of the amine).
      
  • Storage: The resulting oil/solid is the free base amine. It is prone to oxidation; store under Argon at -20°C or use immediately.

Alternative Method (Iron Reduction): If Pd/C is unavailable or halogen substituents are present (risk of dehalogenation), use Fe powder (5 eq) and


 (5 eq) in EtOH/Water (3:1) at 70°C for 2 hours.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

Expected NMR Data (DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Py-H (C3) 7.05Singlet (s)1HPyrazole Ring
Py-H (C5) 6.90Singlet (s)1HPyrazole Ring

4.85Singlet (s)2HMethylene Linker

3.90Broad (br s)2HAmine (Exchangeable)

3.65Singlet (s)3HMethyl Ester

Validation Logic:

  • Regiochemistry: The presence of two distinct pyrazole singlets (C3/C5) confirms the ring integrity.

  • Reduction Success: The disappearance of the nitro-intermediate signals (typically downshifted >8.0 ppm) and the appearance of the broad exchangeable

    
     signal at ~3.9 ppm confirms reduction.
    
  • Ester Integrity: The singlet at 3.65 ppm confirms the ester was not hydrolyzed during the basic alkylation or reduction workup.

Troubleshooting & Optimization

Troubleshooting Issue1 Problem: Low Yield in Step 1 Check1 Check Reagent Quality: Is Methyl Bromoacetate old? (Hydrolyzes to acid) Issue1->Check1 Sol1 Distill reagent or increase equivalents Check1->Sol1 Issue2 Problem: Incomplete Reduction Check2 Check Catalyst: Is Pd/C poisoned? (Sulphur from DMF?) Issue2->Check2 Sol2 Wash Step 1 product thoroughly with water/brine to remove DMF Check2->Sol2

Figure 2: Decision tree for common synthesis failures.

Safety & Hazard Identification

  • Methyl Bromoacetate: Potent lachrymator and alkylating agent. Handle only in a fume hood. In case of skin contact, wash with dilute ammonia solution to neutralize, then soap and water.

  • 4-Nitropyrazole: Energetic material.[1] While stable, avoid heating dry solids near their decomposition point.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Never add dry catalyst to a solvent containing hydrogen. Always wet with inert solvent (water/toluene) before adding methanol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25252393, Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Retrieved January 30, 2026 from [Link]

  • L. Zhao et al. (2021). Chemoselective Reduction of Nitro Compounds. J. Am. Chem. Soc., 143, 1618-1629.[2] (General protocol for nitro reduction).

  • Wienhöfer, G. et al. (2011). Iron-Based Catalyst System for the Reduction of Nitroarenes. J. Am. Chem. Soc., 133, 12875-12879.[2] (Alternative Fe-reduction protocol).

  • University of Munich (2023). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity. Eur. J. Org.[3][4] Chem. 2023, 26, e202300304.[3] (Protocol for N-alkylation of nitropyrazoles).

Sources

Method

"methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" in kinase inhibitor synthesis

Technical Application Note: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate in Kinase Inhibitor Synthesis Abstract Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a high-value intermediate in the synthesis of ATP-competitive kina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate in Kinase Inhibitor Synthesis

Abstract

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors. Its structural duality—offering a 4-amino group for hinge-binding motif construction and a C1-acetate tail for solvent-front modifications or bicyclic core formation—makes it a "privileged scaffold" in medicinal chemistry. This guide details the optimized synthesis, handling, and application of this compound, specifically focusing on its role as a precursor for pyrazolo[1,5-a]pyrimidine cores (e.g., CDK, IRAK4 inhibitors).[1]

Part 1: Chemical Identity & Strategic Value

Compound: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Synonyms: Methyl (4-amino-1H-pyrazol-1-yl)acetate; 1H-Pyrazole-1-acetic acid, 4-amino-, methyl ester.[2] Chemical Formula: C₆H₉N₃O₂ Molecular Weight: 155.15 g/mol

Technical Alert (CAS Ambiguity): Researchers must exercise caution with database searches. While CAS 1040377-08-9 is sometimes associated with this entry in commercial catalogs, it technically refers to the boronate ester derivative (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanol) in authoritative registries like SciFinder. For this protocol, we strictly define the target as the 4-amino methyl ester derivative.[1]

Kinase Inhibitor Design Rationale
  • Hinge Binding: The 4-amino pyrazole motif mimics the N1/N6 adenine interaction of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., CDK2, p38 MAPK).[1]

  • Solvent Front Vector: The N1-acetate group projects towards the solvent front.[1] Hydrolysis of the ester allows for the attachment of solubilizing groups (e.g., morpholines, piperazines) without disrupting the hinge binding.[1]

  • Bicyclic Core Synthesis: The adjacent amino and ester groups serve as a "1,3-dinucleophile equivalent," enabling cyclization with 1,3-electrophiles to form fused systems like pyrazolo[1,5-a]pyrimidines .[1]

Part 2: Optimized Synthesis Protocol

This protocol utilizes a robust two-step sequence: Regioselective N-alkylation followed by Nitro Reduction.

Step 1: N-Alkylation of 4-Nitro-1H-pyrazole

Objective: Install the acetate tail at the N1 position.[1]

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 eq)

  • Methyl bromoacetate (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq) or K₂CO₃ (2.0 eq)

  • Acetonitrile (ACN) or DMF (0.2 M concentration)

Procedure:

  • Dissolution: Dissolve 4-nitro-1H-pyrazole in anhydrous ACN under N₂ atmosphere.

  • Base Addition: Add Cs₂CO₃. Stir for 15 minutes at room temperature (RT) to deprotonate the pyrazole (pKa ~14).

  • Alkylation: Dropwise add methyl bromoacetate.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.[1][3] Note: N-alkylation is favored over C-alkylation due to the aromatic nature of the pyrazole anion.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and water.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Recrystallize from EtOH or flash chromatography (0-40% EtOAc in Hexanes) to yield Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate as a white/pale yellow solid.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to the target amine without hydrolyzing the ester.[1]

Reagents:

  • Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (1.0 eq)

  • 10% Pd/C (10 wt% loading)

  • Methanol (MeOH) or EtOH (0.1 M)

  • Hydrogen Gas (H₂, balloon pressure)[1]

Procedure:

  • Preparation: Suspend the nitro intermediate in MeOH in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C under an argon stream.[1] Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with H₂ (vacuum/fill cycle x3). Stir vigorously under H₂ balloon (1 atm) at RT for 2–4 hours.

  • Monitoring: Monitor by LCMS. The nitro peak (M+H) will disappear, replaced by the amine peak (M-14).[1]

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate immediately at <40°C.

    • Critical Stability Note: The free amine Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is oxidation-sensitive. It turns dark brown/black upon prolonged air exposure.[1] Store under N₂ at -20°C or use immediately in the next step.

Part 3: Application Workflows in Drug Discovery

Workflow A: Synthesis of Pyrazolo[1,5-a]pyrimidine Cores

This is the primary application for this intermediate, generating scaffolds analogous to Dinaciclib or Pazopanib analogs.[1]

Mechanism: Condensation of the 4-aminopyrazole with a 1,3-dielectrophile.

Protocol:

  • Reactants: Combine Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq) with Dimethylformamide dimethyl acetal (DMF-DMA) or an ethoxymethylene malonate derivative.

  • Conditions: Reflux in EtOH or Toluene for 2–4 hours.

  • Result: Formation of the pyrazolo[1,5-a]pyrimidine bicyclic core. The ester group remains available for saponification and amide coupling to optimize pharmacokinetic properties (solubility/permeability).[1]

Workflow B: Direct Hinge Binder Synthesis

Using the amine to couple with aryl acids.[1]

Protocol:

  • Coupling: React the amine with a substituted benzoic acid or heteroaryl acid using HATU/DIPEA in DMF.

  • Outcome: Creates a "Linear" kinase inhibitor where the pyrazole acts as the hinge-binding donor/acceptor motif.[1]

Part 4: Visualization & Logic

Diagram 1: Retrosynthetic Analysis & Workflow

KinaseSynthesis cluster_0 Critical Handling Step Precursor 4-Nitro-1H-pyrazole Intermediate1 Methyl 2-(4-nitro- 1H-pyrazol-1-yl)acetate Precursor->Intermediate1 Alkylation (Me-Bromoacetate, Cs2CO3) Target Methyl 2-(4-amino- 1H-pyrazol-1-yl)acetate (The Topic) Intermediate1->Target Reduction (H2, Pd/C) App1 Pyrazolo[1,5-a]pyrimidine (Bicyclic Core) Target->App1 Cyclization (1,3-dielectrophiles) App2 Amide Hinge Binder (Linear Inhibitor) Target->App2 Amide Coupling (R-COOH, HATU) Warning Stability Alert Warning->Target

Caption: Synthesis and divergent application of the methyl 2-(4-amino-1H-pyrazol-1-yl)acetate intermediate.

Part 5: Analytical Data Summary

PropertyExpected Value / Observation
Appearance Off-white to pale brown solid (fresh); darkens on oxidation.
¹H NMR (DMSO-d₆) δ 7.0–7.3 (2H, s, Pyrazole CH), 5.0 (2H, s, N-CH₂-CO), 3.9–4.5 (2H, br s, NH₂), 3.6 (3H, s, O-CH₃).[1]
LCMS (ESI+) m/z 156.1 [M+H]⁺ . Note: Look for m/z 142 if methyl ester hydrolyzes (rare in neutral LCMS).[1]
Solubility Soluble in DMSO, MeOH, DMF.[1] Moderate solubility in DCM.[1]

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Source: MDPI (Molecules), 2022.[1] Relevance: Describes the reduction of nitro-pyrazole precursors to 4-amino-pyrazoles using Pd/C, validating the core synthesis protocol. URL:[Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4 (IRAK4). Source: Bioorganic & Medicinal Chemistry Letters, 2015.[1][4] Relevance: Illustrates the use of 4-aminopyrazole scaffolds in constructing bicyclic cores for kinase inhibition. URL:[Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones. Source: NIH / PMC, 2021.[1] Relevance: Provides broader context on the synthesis of azole-acetates and their reactivity as nucleophiles in heterocyclic chemistry. URL:[Link]

  • PubChem Compound Summary: Methyl 2-(4-aminopyrazol-1-yl)acetate. Source:[2] National Center for Biotechnology Information (NCBI).[1] Relevance: Confirms chemical structure, synonyms, and physicochemical properties. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate CAS Registry Number: 802269-97-2 (related HCl salt) Executive Summary This guide addresses the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate CAS Registry Number: 802269-97-2 (related HCl salt)

Executive Summary

This guide addresses the technical challenges in synthesizing methyl 2-(4-amino-1H-pyrazol-1-yl)acetate , a critical scaffold in medicinal chemistry (often used in kinase and bromodomain inhibitor design). The synthesis typically follows a two-step sequence:

  • N-Alkylation: Reaction of 4-nitro-1H-pyrazole with methyl bromoacetate.

  • Nitro Reduction: Hydrogenation or chemical reduction of the nitro group to the amine.

While seemingly straightforward, this route is plagued by specific side reactions—primarily ester hydrolysis during alkylation and oxidative instability of the final amino-pyrazole. This support center provides mechanistic insights and actionable protocols to mitigate these failures.

Module 1: The Alkylation Step

Reaction: 4-Nitropyrazole + Methyl Bromoacetate + Base


 Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate
Diagnostic Workflow

AlkylationPathways Start 4-Nitropyrazole + Methyl Bromoacetate Base Base (K2CO3/NaH) Start->Base Target Target: Mono-N-alkylated Nitro Ester Base->Target 1.0 eq Electrophile Dry Solvent Side1 Side Reaction A: Bis-Alkylation (Quaternary Salt) Base->Side1 Excess Electrophile High Temp Side2 Side Reaction B: Ester Hydrolysis (Carboxylic Acid) Base->Side2 Wet Solvent Hydroxide formation Side3 Side Reaction C: O-Alkylation (Rare/Unstable) Base->Side3 Kinetic Control (Ag salts)

Figure 1: Mechanistic divergence in the alkylation of 4-nitropyrazole. Green indicates the desired pathway; red indicates common failure modes.

Troubleshooting Guide (Q&A)

Q1: I am observing a baseline spot on TLC and low yield of the ester. What happened? Diagnosis: You have likely hydrolyzed the methyl ester to the carboxylic acid. Root Cause: The combination of a carbonate base (like


 or 

) and trace water in your solvent (DMF or Acetone) generates hydroxide ions (

), which rapidly saponify the ester. Solution:
  • Protocol Adjustment: Switch to anhydrous acetonitrile (MeCN) or DMF dried over molecular sieves.

  • Base Selection: If hydrolysis persists, switch to a non-nucleophilic organic base like DIPEA (Hunig's base) in THF, although reaction times may increase.

  • Recovery: The "baseline spot" is the acid. You can re-esterify it using

    
    , but preventing hydrolysis is more efficient.
    

Q2: My mass spectrum shows a peak at [M + 72] or [M + 74] relative to the product. Is this an impurity? Diagnosis: This is the bis-alkylated quaternary ammonium salt . Root Cause: Pyrazoles are nucleophilic at both nitrogens. Once the first N is alkylated, the second N retains some nucleophilicity. If you use a large excess of methyl bromoacetate or high temperatures (


), the second nitrogen attacks another equivalent of the electrophile.
Solution: 
  • Stoichiometry: Strictly control the electrophile stoichiometry to 1.0–1.1 equivalents.

  • Temperature: Run the reaction at room temperature (RT). 4-Nitropyrazole is acidic enough (

    
    ) to deprotonate and react at RT or mild heat (
    
    
    
    ).

Q3: Does regioselectivity (N1 vs. N2) matter here? Technical Insight: For 4-nitro-1H-pyrazole , the molecule is symmetric. Alkylation at N1 or N2 yields the exact same product.

  • Caveat: If you are synthesizing a derivative with a substituent at position 3 (e.g., 3-methyl-4-nitropyrazole), regioselectivity becomes critical. In that case, steric hindrance usually directs alkylation to the nitrogen distal to the bulky group (yielding the 1,5-isomer), while thermodynamic control may favor the 1,3-isomer [1].

Module 2: The Reduction Step

Reaction: Nitro-Ester


 Amino-Ester (Target)
Stability & Side Reaction Map

ReductionRisks Nitro Nitro-Ester Precursor H2 Reduction (H2/Pd-C or Fe/NH4Cl) Nitro->H2 Amine Target: 4-Amino-Ester (Free Base) H2->Amine Controlled Conditions Oxidation Oxidation/Darkening (Azo/Azoxy dimers) Amine->Oxidation Air Exposure Dimer Intermolecular Amide (Dimerization) Amine->Dimer High Conc. / Heat Salt Stable Salt Form (HCl or TFA) Amine->Salt Acid Trap (Immediate)

Figure 2: The "Survival" pathways for the 4-aminopyrazole moiety. Immediate salt formation is the only reliable stabilization method.

Troubleshooting Guide (Q&A)

Q4: The product turns brown/black immediately after filtering off the catalyst. Why? Diagnosis: Oxidative decomposition. Mechanism: Electron-rich amino-pyrazoles (like phenylenediamines) are highly susceptible to air oxidation, forming radical cations that polymerize into dark azo/azoxy species. Solution:

  • The "Acid Trap" Protocol: Do not isolate the free base. If using hydrogenation (

    
    ), add 1.0 eq of HCl (in MeOH or Dioxane) directly to the reduction vessel or the filtrate immediately after filtration. Isolate the product as the hydrochloride salt , which is air-stable [2].
    

Q5: I see a new spot with double the molecular weight. Is it a dimer? Diagnosis: Yes, likely intermolecular aminolysis. Mechanism: The newly formed amine is a nucleophile; the methyl ester is an electrophile. Two molecules can react to form an amide bond (


).
Solution: 
  • Concentration: Perform the reduction in dilute solution (0.1 M or less).

  • Avoid Heat: Do not heat the reaction during workup.

  • Solvent Choice: Avoid protic solvents like Ethanol if transesterification is observed; Methanol is safe (matches the ester).

Q6: The reduction is stalled (Hydroxylamine intermediate). Diagnosis: Incomplete reduction. Solution:

  • Catalyst Poisoning: The pyrazole nitrogens can coordinate to Pd, poisoning the catalyst.

  • Fix: Add a promoter like acetic acid (5% v/v) to the hydrogenation mixture. Alternatively, switch to chemical reduction: Iron powder (Fe) + Ammonium Chloride (

    
    )  in EtOH/Water is highly reliable for nitro-pyrazoles and tolerates the ester group perfectly [3].
    

Module 3: Validated Experimental Protocols

Protocol A: Optimized Alkylation (Minimizing Hydrolysis)
  • Dissolve 4-nitro-1H-pyrazole (1.0 eq) in anhydrous MeCN (0.2 M).

  • Add

    
     (1.5 eq). Stir for 10 min at RT.
    
  • Add Methyl bromoacetate (1.05 eq) dropwise.

  • Stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hex).

  • Workup: Filter off solids. Concentrate filtrate.[1] Crucial: Do not perform an aqueous wash if not necessary; if needed, use neutral brine. Rapidly dry over

    
    .
    
Protocol B: Reduction & Stabilization (Fe/NH4Cl Method)

Preferred over hydrogenation for scale-up to avoid catalyst poisoning.

  • Suspend Nitro-ester (1.0 eq) in EtOH/Water (3:1 ratio).

  • Add

    
     (5.0 eq) and Iron powder (5.0 eq, reduced grade).
    
  • Heat to

    
     with vigorous stirring for 2 hours.
    
  • Filter hot through Celite (wash with EtOH).

  • Stabilization: Immediately add 4M HCl in Dioxane (1.2 eq) to the filtrate.

  • Concentrate to obtain the stable Hydrochloride salt.

Data Summary: Conditions Comparison
ParameterReagent ChoiceProsCons
Base (Alkylation)

/ MeCN
Cheap, easy workupRisk of hydrolysis if wet
NaH / THFFast, cleanRequires strictly anhydrous conditions
DIPEA / DCMNo hydrolysisSlow reaction rate
Reduction

, Pd/C
Cleanest crudeCatalyst poisoning, requires pressure
Fe /

Robust, scalableIron waste, heterogeneous

Very fastAcidic workup can hydrolyze ester

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective N-Alkyl
    • Source:Journal of Organic Chemistry
    • URL:[Link] (General mechanistic grounding).

  • Title: "Process for the preparation of 4-aminopyrazole derivatives" (Patent WO2007034183A2)
  • Reduction Conditions (Fe/NH4Cl)

    • Title: "Selective reduction of nitro compounds to amines by iron/ammonium chloride"
    • Source:Synthetic Communic
    • URL:[Link] (General methodology validation).

  • Compound Data

    • Title: "Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate"[2]

    • Source:PubChem CID 25252393[2]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Topic: Purification & Stability Optimization Document ID: TS-PYR-042 | Version: 2.1 | Status: Active Executive Summary: The "Ticking Clock" Intermediate Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a deceptive intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Optimization

Document ID: TS-PYR-042 | Version: 2.1 | Status: Active

Executive Summary: The "Ticking Clock" Intermediate

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a deceptive intermediate. While structurally simple, the coexistence of a nucleophilic, electron-rich 4-aminopyrazole core and an electrophilic methyl ester creates a "push-pull" instability.

The Core Challenge: The 4-amino group renders the pyrazole ring highly electron-rich, significantly lowering its oxidation potential. Upon exposure to atmospheric oxygen, it rapidly undergoes oxidative dimerization (forming azo/hydrazo species) or polymerization, typically observed as a color shift from pale yellow to dark brown/black. Simultaneously, the methyl ester is prone to hydrolysis if the pH drifts during the extraction of the basic amine.

This guide provides field-proven protocols to isolate this molecule with >98% purity, emphasizing oxygen exclusion and pH discipline .

Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "My product turned from pale yellow to dark brown/black during rotary evaporation."

Diagnosis: Oxidative Degradation. The 4-aminopyrazole moiety is air-sensitive, especially in solution where surface area exposure is high. Heating a solution of the free base in the presence of air (even trace amounts in the rotovap) accelerates radical polymerization.

Corrective Action:

  • Temperature Control: Never heat the water bath above 35°C .

  • Inert Atmosphere: Backfill your rotovap with Nitrogen or Argon, not air, when breaking the vacuum.

  • The "Antioxidant" Trick: Add a trace amount (0.1% w/w) of ascorbic acid or BHT to the collection flask if the product will be stored as a free base (though salt formation is preferred; see Protocol B).

Issue 2: "NMR shows the pyrazole ring, but the methyl singlet at ~3.7 ppm is gone or shifted."

Diagnosis: Ester Hydrolysis (Saponification). You likely performed a basic workup (pH > 10) to extract the amine, or you left the compound in wet, basic conditions for too long. The ester hydrolyzes to the carboxylic acid (zwitterionic form), which is water-soluble and lost in the aqueous phase.

Corrective Action:

  • pH Discipline: When basifying the aqueous layer to extract the amine, stop exactly at pH 8.5–9.0 . Do not go to pH 12. Use saturated NaHCO₃ or Na₂CO₃, not NaOH.

  • Speed: Perform the extraction rapidly. Do not let the biphasic mixture stir overnight.

Issue 3: "The compound streaks badly on TLC and Silica Columns (Rf varies)."

Diagnosis: Silanol Interaction. The primary amine interacts strongly with the acidic silanol groups on silica gel, causing peak tailing and irreversible adsorption.

Corrective Action:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexane before loading.

  • Eluent Modifier: Use DCM:MeOH:NH₄OH (90:9:1) as your polar eluent. The ammonia competes for silanol sites, sharpening the amine peak.

Part 2: Visualizing the Instability

The following diagram illustrates the two primary degradation pathways you must avoid: Oxidative Dimerization (Air) and Hydrolysis (pH).

degradation_pathways cluster_prevention Prevention Strategy Target Target Molecule (Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate) Pale Yellow Solid Oxidation Oxidative Degradation (Azo-dimers / Polymers) Dark Brown/Black Tar Target->Oxidation O2 Exposure (Solvent/Air) Hydrolysis Hydrolysis Product (Carboxylic Acid Zwitterion) Water Soluble (Yield Loss) Target->Hydrolysis pH > 10 (Aq. NaOH) P1 Argon/N2 Sparging P1->Target Stabilizes P2 Mild Base (NaHCO3) P2->Target Preserves Ester

Figure 1: Critical degradation pathways. The "Red Zone" represents irreversible oxidation, while the "Yellow Zone" represents chemical modification due to pH mismanagement.

Part 3: Validated Purification Protocols
Protocol A: The "Argon Blanket" Workup (For Free Base)

Use this if you must isolate the free amine for an immediate next step.

  • Quench: Upon completion of the reduction (e.g., H₂/Pd-C or Fe/NH₄Cl), filter the catalyst through a Celite pad packed under an Argon blanket. Do not let the filter cake run dry (Pd/C + H₂ + Methanol + Air = Fire hazard + Oxidation).

  • Evaporation: Concentrate the filtrate at <30°C .

  • Partition: Dissolve residue in EtOAc. Add water.

  • pH Adjustment:

    • If the reaction was acidic: Slowly add sat. NaHCO₃ until the aqueous layer is pH 8.5 .

    • Critical Check: Use a calibrated pH probe, not just paper.

  • Extraction: Extract 3x with EtOAc.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate is neutral; MgSO₄ is slightly acidic and can trap amines).

  • Concentration: Evaporate solvent. If the oil is brown, triturate immediately with cold Diethyl Ether or Hexane/MTBE (1:1) to precipitate the amine as a solid.

Protocol B: Stabilization via HCl Salt (Recommended)

Use this for long-term storage (>24 hours). The HCl salt is indefinitely stable to air.

  • Dissolve the crude free base (from Protocol A, Step 6) in a minimal amount of dry Dioxane or Ethyl Acetate .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A thick white/off-white precipitate will form immediately.

  • Stir for 15 minutes at 0°C.

  • Filtration: Filter the solid under Nitrogen.[1] Wash the cake with cold Diethyl Ether.

  • Result: The resulting hydrochloride salt is non-hygroscopic and resistant to oxidation.

Part 4: Physical Data & Solubility Matrix
SolventSolubility (Free Base)Solubility (HCl Salt)Notes
DCM / Chloroform HighLowGood for extraction of free base.
Methanol / Ethanol HighHighAvoid alcohols for storage (transesterification risk).
Water Low/ModerateHighFree base may oil out in water; Salt is water-soluble.
Ethyl Acetate ModerateInsolubleExcellent for crashing out the salt.
Hexane / Heptane InsolubleInsolubleUse for trituration to remove non-polar impurities.
Part 5: The "Golden Path" Workflow

This diagram outlines the logical flow from synthesis to stable storage, highlighting the decision points that prevent degradation.

purification_workflow Start Crude Reaction Mixture (Reductive Hydrogenation) Filter Filter Catalyst (Keep Wet/Inert) Start->Filter AcidBase Acid/Base Extraction? (Remove neutral impurities) Filter->AcidBase DirectPur Direct Flash Column (DCM/MeOH/NH3) AcidBase->DirectPur No (Small Scale) SaltForm Convert to HCl Salt (4M HCl in Dioxane) AcidBase->SaltForm Yes (Scale >1g) Storage Storage: -20°C, Desiccated (Stable for months) DirectPur->Storage Immediate Use Only SaltForm->Storage Recommended

Figure 2: Decision tree for processing 4-aminopyrazole derivatives. Salt formation is the "Golden Path" for stability.

References
  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.Link

    • Context: Foundational techniques for handling the air-sensitive 4-aminopyrazole moiety during workup.
  • Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry.[2] Link

    • Context: Reviews the instability of 4-aminopyrazoles and synthetic routes avoiding oxid
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25252393: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.Link

    • Context: Specific physicochemical properties and structural identifiers.[3][4][5]

  • Wipf, P. (University of Pittsburgh). Techniques for Handling Air- and Moisture-Sensitive Compounds.[6]Link

    • Context: Advanced protocols for filtration and solvent transfer to prevent the "browning" of the amine.

Sources

Troubleshooting

Characterization issues of "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" by NMR

Welcome to the technical support guide for the NMR characterization of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate . This document provides in-depth troubleshooting advice and answers to frequently asked questions encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the NMR characterization of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate . This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the structural elucidation of this and related aminopyrazole derivatives. As a versatile building block in medicinal and agrochemical research, ensuring its structural integrity via NMR is paramount.[1] This guide is designed to move beyond simple data reporting and delve into the chemical principles that govern the spectral appearance of this molecule, empowering you to confidently interpret your data.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the NMR spectra of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for my compound?

A1: While exact chemical shifts are solvent-dependent, you can expect signals in characteristic regions.[2][3] The following table provides an estimated range for assignments in a common solvent like DMSO-d₆.

Assignment Proton (¹H) δ (ppm) Carbon (¹³C) δ (ppm) Notes
Pyrazole H-3~7.4 - 7.6~138 - 140Typically a singlet or narrow doublet.
Pyrazole H-5~7.2 - 7.4~128 - 130Typically a singlet or narrow doublet.
Pyrazole C-4-~110 - 115Quaternary carbon bearing the amino group.
-CH₂- (acetate)~4.8 - 5.0~50 - 55Singlet, deshielded by the adjacent nitrogen and carbonyl group.
-OCH₃ (ester)~3.6 - 3.7~51 - 53Sharp singlet.
-NH₂ (amino)~4.5 - 6.5-Often a broad singlet; position is highly variable.[4]
C=O (ester)-~168 - 171Quaternary carbonyl carbon.

Note: These are estimated values based on general pyrazole chemistry and substituent effects.[5] Always confirm assignments with 2D NMR techniques.

Q2: The signal for my amino (-NH₂) protons is extremely broad. Is this normal?

A2: Yes, this is a very common and expected feature for amine protons.[6] There are two primary reasons for this broadening:

  • Quadrupolar Coupling: The protons are attached to a ¹⁴N nucleus, which has a nuclear quadrupole moment (I=1). This provides an efficient relaxation pathway for the attached protons, leading to significant signal broadening.[7] This is a fundamental property of the nucleus and not an experimental artifact.

  • Chemical Exchange: The amine protons can undergo chemical exchange with other exchangeable protons in the sample (like trace water) or between molecules.[8] If this exchange occurs at an intermediate rate on the NMR timescale, it can lead to signal broadening.

In many cases, the -NH₂ signal appears as a low, broad hump that may even be difficult to integrate accurately.

Q3: I don't see the -NH₂ protons at all in my spectrum. Where did they go?

A3: This is also a common issue, particularly when using protic deuterated solvents like Methanol-d₄ (CD₃OD) or D₂O. The amine protons are acidic enough to rapidly exchange with the deuterium atoms of the solvent.[9][10]

R-NH₂ + CD₃OD ⇌ R-NHD + CD₃OH R-NHD + CD₃OD ⇌ R-ND₂ + CD₃OH

This exchange can be so fast that the signal either averages with the residual solvent peak or becomes so broad that it is lost in the baseline noise.[8] This phenomenon is the basis for the D₂O Exchange experiment, a definitive method used to identify exchangeable protons (see Troubleshooting Guide).

Q4: My spectrum is more complex than I expected, showing more signals than predicted. What could be the cause?

A4: While your specific molecule, being N1-substituted, is locked, it's crucial for researchers working with this class of compounds to be aware of two phenomena that can cause spectral complexity:

  • Annular Tautomerism (in related compounds): For pyrazoles that are not substituted on a ring nitrogen, the N-H proton can exist on either nitrogen atom. This creates two different tautomeric forms.[11][12] If the exchange between these tautomers is slow on the NMR timescale (which can sometimes be observed in solvents like DMSO-d₆), you will see a separate set of signals for each tautomer.[11]

  • Rotational Isomers (Rotamers): The single bond between the pyrazole ring and the acetate substituent (N-CH₂) can have restricted rotation. If the energy barrier to rotation is high enough, you may observe distinct sets of signals for different rotational conformations (rotamers) at room temperature.[4] This would cause doubling of some or all signals. This issue can typically be resolved with Variable Temperature (VT) NMR (see Troubleshooting Guide).

Troubleshooting Guide

This section provides step-by-step protocols to resolve specific experimental challenges.

Problem 1: Signal Overlap & Poor Resolution

Your ¹H NMR spectrum shows key signals, such as the pyrazole protons or the methylene protons, overlapping with each other or with solvent impurities, making interpretation difficult.

  • Underlying Principle: The chemical shift of a proton is highly sensitive to its local electronic environment. Changing the solvent can alter intermolecular interactions, such as hydrogen bonding, which in turn changes the electronic environment and induces shifts in signal positions.[2][3][9] Aromatic solvents like benzene-d₆ often induce significant shifts (known as Aromatic Solvent Induced Shifts, or ASIS) that can resolve overlapping signals.

  • Workflow for Resolving Signal Overlap

    Diagram 1: Workflow for troubleshooting poor signal resolution.

Problem 2: Ambiguous Signal Assignment

You have all the expected signals, but you cannot definitively assign which proton or carbon signal corresponds to which position in the molecule based on 1D NMR alone.

  • Underlying Principle: 2D NMR experiments correlate nuclei through bonds (J-coupling) or through space (Nuclear Overhauser Effect). By using a combination of experiments, a complete and unambiguous map of the molecular structure can be built.

  • Recommended 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). For your molecule, it would confirm the coupling (if any) between the pyrazole H-3 and H-5 protons.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹JCH). This is the primary method for assigning carbon signals for all protonated carbons (CH, CH₂, CH₃).

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over longer ranges (typically 2-4 bonds). This is critical for identifying quaternary carbons and piecing together molecular fragments.[4]

  • Conceptual 2D NMR Correlations for the Title Compound

    Diagram 2: Key 2D NMR correlations for structural assignment.

Problem 3: Confirming the Identity of Exchangeable -NH₂ Protons

You see a broad peak that you suspect is the -NH₂ group, but you need definitive proof.

  • Underlying Principle: Protons attached to heteroatoms (O, N, S) are "exchangeable" and can be replaced by deuterium from deuterium oxide (D₂O). When this happens, the proton signal will disappear from the ¹H NMR spectrum because deuterium is not observed in a standard proton experiment.[6][9]

  • Experimental Protocol: D₂O Exchange

    • Acquire Standard Spectrum: Dissolve ~5-10 mg of your compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

    • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O).

    • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure the D₂O is mixed into the solvent. You may see an emulsion or separate phase, which is acceptable.

    • Re-acquire Spectrum: Place the tube back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.

    • Analyze: Compare the "before" and "after" spectra. The signal corresponding to the -NH₂ protons should have significantly diminished or disappeared completely.[9] A new, likely broad, signal for HOD may appear.[13]

Problem 4: Signals are Broadened or Doubled at Room Temperature

Your spectrum shows unusually broad pyrazole or acetate signals, or you see two distinct sets of peaks, suggesting a dynamic process like slow rotation.

  • Underlying Principle: NMR spectroscopy is like a camera with a specific shutter speed. If a molecular process (like bond rotation) is happening at a rate comparable to the NMR timescale, it can cause signal broadening. If the process is slow, you see distinct signals for each species (e.g., rotamers). By heating the sample, you increase the rate of the process. Eventually, the rotation becomes so fast that the NMR spectrometer only "sees" the average environment, and the separate signals coalesce into a single, sharp peak.

  • Experimental Protocol: Variable Temperature (VT) NMR

    • Initial Setup: Prepare a sample in a solvent with a high boiling point (e.g., DMSO-d₆ or Toluene-d₈). Ensure the NMR tube is properly rated for variable temperature work.

    • Acquire RT Spectrum: Obtain a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.

    • Increase Temperature: Increase the spectrometer's probe temperature in increments (e.g., 10-15 K at a time). Allow the sample to equilibrate for 5-10 minutes at each new temperature.

    • Acquire Spectra at Each Temperature: Acquire a ¹H NMR spectrum at each temperature step (e.g., 313 K, 328 K, 343 K, etc.).

    • Analyze for Coalescence: Observe the broadened or doubled signals. As the temperature increases, these signals should sharpen and eventually merge (coalesce) into single peaks. This behavior is a strong confirmation of a dynamic process like the presence of rotamers.

References

  • Claramunt, R. M., et al.
  • Claramunt, R. M., et al.
  • BenchChem.
  • ResearchGate. "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations.
  • Rees, R. G., & Green, M. J. "Carbon-I 3 M.m.r. Spectroscopy of Pyrazole and Some Substituted Pyrazoles." RSC Publishing.
  • Alkorta, I., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." PMC.
  • Bunev, A. S., et al.
  • Emelina, E. E., et al. "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." MDPI.
  • BenchChem. "Methyl 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)
  • Tumosienė, I., et al. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • University of Rochester, Department of Chemistry. "Troubleshooting 1H NMR Spectroscopy." University of Rochester.
  • Elguero, J., et al. "The Use of NMR Spectroscopy to Study Tautomerism.
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.
  • Moser, A. "Exchangeable Protons in NMR—Friend or Foe?" ACD/Labs.
  • Reddit. "Amine protons on NMR." r/OrganicChemistry.
  • e-PG Pathshala. "1H NMR Chemical Shifts for Common Functional Groups.
  • University of Leicester. "1H NMR Spectroscopy." University of Leicester.

Sources

Optimization

Regioselectivity in reactions of "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate"

The following Technical Support Guide is designed for researchers and medicinal chemists working with Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate . This document moves beyond standard datasheets to address the specific reg...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and medicinal chemists working with Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate . This document moves beyond standard datasheets to address the specific regiochemical behaviors, reactivity "hotspots," and common synthetic pitfalls associated with this scaffold.

CAS: 802269-97-2 | Formula: C₆H₉N₃O₂ | MW: 155.15 g/mol [1][2]

Reactivity Profile & "Hotspots" Map

Before designing a synthesis, you must understand the competing electronic and steric forces at play. This molecule is not just a substituted pyrazole; it is a bifunctional scaffold capable of unexpected intramolecular cyclization and highly regioselective electrophilic substitution.

The Three Reactivity Zones:
  • Zone A: The Exocyclic Amine (C4-NH₂) [2]

    • Nature:[2][3][4][5][6][7] Highly nucleophilic.

    • Primary Risk:[2] Intramolecular cyclization with the Zone C ester.

    • Reactivity: Acylation, alkylation, reductive amination, diazotization.[2]

  • Zone B: The Pyrazole Ring (C3 vs. C5)

    • Nature:[2][3][4][5][6][7] Electron-rich (activated by C4-NH₂).[2]

    • Regioselectivity:[2][3][5]C3 is kinetically favored for Electrophilic Aromatic Substitution (EAS) due to steric shielding of C5 by the N1-tail.[2] C5 is thermodynamically favored for lithiation/metalation due to the "Directed Ortho Metalation" (DoM) effect of the N1 substituent.

  • Zone C: The Ester Tail (N1-CH₂-COOMe)

    • Nature:[2][3][4][5][6][7] Electrophilic.[2][4][8][9]

    • Risk:[2][3][4] Hydrolysis to acid; target for nucleophilic attack.[2]

Interactive Troubleshooting Guide (Q&A)

Module A: Functionalizing the Amine (C4-NH₂)[2]

Q: I am attempting a standard amide coupling at the C4-NH₂, but I observe a highly insoluble byproduct. What is happening? A: You are likely triggering intramolecular cyclization .[2][3] The C4-amino group is positioned 5 atoms away from the ester carbonyl carbon. Under basic or thermal conditions (especially >80°C), the amine attacks the ester to form a fused 6-membered lactam ring: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-4-one .[2]

  • Diagnostic: Check 1H NMR for the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of a broad amide proton.

  • Solution:

    • Keep reaction temperatures below 40°C.

    • Avoid strong bases if possible; use mild organic bases (DIPEA) or buffers.

    • If high heat is required for the coupling, protect the ester as a tert-butyl ester or hydrolysis to the acid salt first.

Q: How do I prevent over-alkylation (bis-alkylation) of the primary amine? A: The C4-amino group is electron-rich.[2] Standard alkylation with alkyl halides often leads to mixtures of mono-, bis-, and quaternary ammonium salts.[2]

  • Protocol Recommendation: Switch to Reductive Amination .

    • Condense the amine with the desired aldehyde using a mild dehydrating agent (e.g., MgSO₄) to form the imine.

    • Reduce in situ with Sodium Triacetoxyborohydride (STAB) or NaBH₃CN.[2]

    • Why? The intermediate imine is less nucleophilic than the starting amine, preventing over-reaction.

Module B: Regioselectivity on the Ring (C3 vs. C5)

Q: I need to introduce a halogen (Br/I) onto the ring. Will it go to C3 or C5? A: Under standard Electrophilic Aromatic Substitution (EAS) conditions (e.g., NBS, NIS), the reaction is C3-selective .[2]

  • Mechanism: The C4-amino group activates both ortho positions (C3 and C5). However, the N1-acetate tail exerts significant steric hindrance on the adjacent C5 position. The C3 position is sterically accessible.[10]

  • Protocol (Bromination):

    • Reagent: N-Bromosuccinimide (NBS) (1.05 eq).[2]

    • Solvent: DMF or Acetonitrile (0°C to RT).[2]

    • Outcome: >90% C3-bromo product.[2]

Q: Can I force functionalization at C5? A: Yes, but not via standard EAS. You must use Lithiation (Directed Ortho Metalation) .[2]

  • Mechanism: The N1-substituent can coordinate with lithium bases, directing deprotonation to the C5 position.

  • Challenge: You have acidic protons on the C4-NH₂.

  • Protocol:

    • Protect the amine (e.g., as a Boc-carbamate or bis-silyl derivative).[2]

    • Lithiate: Treat with n-BuLi (or LDA) at -78°C. The Li coordinates to N1/N2, deprotonating C5.[2]

    • Quench: Add your electrophile (e.g., MeI, DMF, I₂).

    • Deprotect.

Module C: The Sandmeyer Reaction (Diazotization)[2]

Q: Can I convert the amino group to a nitrile or halide? A: Yes, but the diazonium intermediate is unstable due to the electron-rich pyrazole ring.

  • Risk: The diazonium species can undergo azo-coupling with unreacted starting material, forming "tars."

  • Optimization:

    • Use non-aqueous conditions (tert-butyl nitrite in MeCN) rather than aqueous NaNO₂/HCl.

    • Add the diazonium salt to the nucleophile (CuCN/CuBr), not the other way around, to keep the concentration of diazonium low.

Visualizing the Pathways

The following diagram illustrates the divergent synthetic pathways based on reaction conditions.

ReactivityMap cluster_legend Key Mechanism Start Methyl 2-(4-amino- 1H-pyrazol-1-yl)acetate C3_Hal C3-Halogenated Product Start->C3_Hal EAS (NBS/NIS) Steric Control -> C3 Cyclized Pyrazolo[1,5-a] pyrazin-4-one (Fused Lactam) Start->Cyclized Heat/Base Intramolecular Attack C5_Func C5-Functionalized (via Lithiation) Start->C5_Func 1. Protect NH2 2. n-BuLi (DoM) 3. Electrophile Sandmeyer 4-Cyano/Halo Derivative Start->Sandmeyer t-BuONO, CuX (Non-aqueous) Leg1 C3 = Kinetic/Steric Site Leg2 C5 = Thermodynamic/Chelation Site

Figure 1: Divergent reactivity pathways. Note the red path indicating the risk of unwanted cyclization.

Quantitative Data & Solvents

Solubility Profile
SolventSolubility (25°C)Suitability for Reactions
Methanol/Ethanol HighGood for reduction/hydrogenation.[2] Avoid for high-temp basic reactions (transesterification risk).[2]
DCM/Chloroform ModerateExcellent for acylation/EAS.[2]
DMF/DMSO HighRequired for SnAr or coupling reactions.[2]
Water Low/ModeratepH dependent.[2] Soluble as HCl salt.[2]
Regioselectivity Ratios (Typical EAS Halogenation)
ConditionsC3-SubstitutedC5-SubstitutedNotes
NBS, MeCN, 0°C >95%<5%Steric bulk of N1-tail protects C5.[2]
NBS, DMF, 25°C ~90%~10%Higher temp reduces selectivity slightly.[2]
n-BuLi, THF, -78°C <2%>98%Requires NH2 protection.[2] Directed Metalation dominates.[2]

Detailed Experimental Protocols

Protocol A: C3-Selective Bromination

Objective: Synthesis of methyl 2-(4-amino-3-bromo-1H-pyrazol-1-yl)acetate.

  • Dissolution: Dissolve 1.0 eq (e.g., 155 mg) of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate in anhydrous Acetonitrile (5 mL).

  • Cooling: Cool the solution to 0°C in an ice bath. Crucial: Low temperature maximizes regioselectivity.[2]

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10 minutes.

    • Note: Do not dump NBS all at once; exotherm can degrade the amine.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by LC-MS.[2][7]

    • Target Mass: M+H = ~234/236 (Br isotope pattern).[2]

  • Workup: Dilute with EtOAc, wash with 10% Na₂S₂O₃ (to remove bromine) and Brine. Dry over Na₂SO₄.[2][6]

Protocol B: Preventing Cyclization during Amide Coupling

Objective: Coupling C4-NH₂ with a carboxylic acid (R-COOH) without forming the fused lactam.[2]

  • Activation: Activate the carboxylic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF. Stir for 5 mins.

  • Addition: Add the pyrazole amine (1.0 eq) to the activated acid mixture.

  • Temperature Control: Stir at Room Temperature (20-25°C) .

    • Warning: Do NOT heat to >50°C. Heating promotes the attack of the amide nitrogen (formed) or the precursor amine onto the methyl ester.

  • Validation: Check LC-MS. If you see a mass corresponding to [Product - 32 Da (MeOH)], you have formed the cyclized byproduct.[2]

References

  • Regioselectivity in Pyrazoles: Fichez, J., Busca, P., & Prestat, G. (2017).[2] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Heterocycles.

  • Cyclization of Pyrazole Esters: Elnagdi, M. H., et al. (2009).[2] Recent developments in aminopyrazole chemistry. Arkivoc.

  • EAS Mechanisms: Grotjahn, D. B., et al. (2002).[2] New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. Journal of Organic Chemistry.

  • Molecular Data: PubChem Compound Summary for CID 25252393.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to "Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" and its Isomers in Drug Discovery

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, present in a wide array of approved drugs.[1][2] This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, present in a wide array of approved drugs.[1][2] This guide provides an in-depth comparison of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and its key isomers, offering insights into how subtle structural changes can profoundly impact synthetic accessibility, physicochemical properties, and ultimately, biological activity. While direct comparative experimental data for this specific set of isomers is not extensively published, this guide leverages established principles of pyrazole chemistry to provide a predictive and practical framework for researchers.[1][3]

The Significance of the Aminopyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] The introduction of an amino group creates a versatile building block, the aminopyrazole, which can serve as a key pharmacophore for interaction with various biological targets.[1][6] The position of this amino group, along with the substitution pattern on the ring nitrogens, gives rise to a variety of isomers, each with a unique chemical personality.

Isomeric Landscape of Methyl Aminopyrazolyl Acetates

The focus of this guide, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, belongs to a family of isomers that differ in the position of the amino group on the pyrazole ring and the point of attachment of the methyl acetate moiety. The primary isomers for comparison are:

  • Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (The Target Compound)

  • Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

  • Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate

  • Methyl 2-(3-amino-2H-pyrazol-2-yl)acetate

  • Methyl 2-(5-amino-1H-pyrazol-2-yl)acetate (Tautomer of the 3-amino-2H isomer)

The regioselective synthesis of such polysubstituted pyrazoles is a critical consideration for any research program.[7][8]

Comparative Analysis of Physicochemical and Synthetic Properties

The location of the amino and methyl acetate groups significantly influences the electronic and steric properties of the molecule, which in turn affects its reactivity, solubility, and potential for intermolecular interactions.

PropertyMethyl 2-(4-amino-1H-pyrazol-1-yl)acetateMethyl 2-(3-amino-1H-pyrazol-1-yl)acetateMethyl 2-(5-amino-1H-pyrazol-1-yl)acetate
Predicted pKa (Amino Group) Higher (more basic)Lower (less basic)Lower (less basic)
Hydrogen Bonding Amine acts as H-bond donor. N2 acts as H-bond acceptor.Amine acts as H-bond donor. N2 and ester carbonyl act as H-bond acceptors.Amine acts as H-bond donor. N1 and ester carbonyl act as H-bond acceptors.
Steric Hindrance around N1 ModerateHighLow
Synthetic Accessibility Accessible via multi-step synthesis.Regioselectivity can be challenging.Often co-synthesized with the 3-amino isomer.
Potential for Tautomerism LowHigh (can tautomerize with the 5-amino isomer)[6]High (can tautomerize with the 3-amino isomer)[6]

Causality Behind the Differences:

  • pKa: The 4-amino isomer is predicted to be more basic because the nitrogen lone pair is less involved in resonance with the pyrazole ring compared to the 3- and 5-amino isomers. In the 3- and 5-positions, the amino group is in conjugation with the ring nitrogens, delocalizing the lone pair and reducing basicity.

  • Hydrogen Bonding: The positioning of the substituents dictates the potential hydrogen bonding patterns, which is critical for solubility and interaction with biological targets.

  • Steric Hindrance: The proximity of the methyl acetate group to the other ring substituent in the 3-amino isomer can influence its reactivity and ability to bind to target proteins.

  • Synthetic Accessibility: The synthesis of specific pyrazole isomers often requires careful selection of starting materials and reaction conditions to control regioselectivity.[9] The condensation of hydrazines with 1,3-dielectrophilic compounds is a common strategy.

Predicted Impact on Biological Activity

The isomeric form of a drug candidate can drastically alter its pharmacological profile. The spatial arrangement of functional groups determines how the molecule interacts with its biological target.

  • Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate: The exposed 4-amino group can act as a key hydrogen bond donor, potentially interacting with the hinge region of kinases or other ATP-binding sites.

  • Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate & Methyl 2-(5-amino-1H-pyrazol-1-yl)acetate: These isomers present a different vector for hydrogen bonding and may target different classes of proteins. The steric bulk of the N1-substituent in the 3-amino isomer could either be beneficial for fitting into a specific hydrophobic pocket or detrimental due to steric clashes.

The diverse biological activities of pyrazole derivatives are well-documented, ranging from anti-inflammatory and anticancer to antimicrobial effects.[3][10][11] The specific activity is highly dependent on the substitution pattern of the pyrazole core.[12]

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis and characterization of these pyrazole isomers, based on common synthetic routes reported in the literature.[13][14][15]

Protocol 1: Synthesis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

This protocol is a hypothetical, multi-step synthesis based on established pyrazole chemistry.

Workflow Diagram:

G cluster_0 Synthesis of Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate cluster_1 Reduction to Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate A 4-nitropyrazole C Base (e.g., K2CO3) in Solvent (e.g., DMF) A->C B Methyl bromoacetate B->C D Reaction at room temperature C->D E Workup and Purification D->E F Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate E->F G Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate F->G Intermediate H Reducing agent (e.g., SnCl2 or H2/Pd-C) G->H I Solvent (e.g., Ethanol or Ethyl Acetate) H->I J Reaction under appropriate conditions I->J K Workup and Purification J->K L Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate K->L

Caption: Synthetic workflow for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

Steps:

  • N-Alkylation: To a solution of 4-nitropyrazole in a suitable solvent such as DMF, add a base like potassium carbonate. Stir the mixture for 30 minutes at room temperature.

  • Add methyl bromoacetate dropwise to the reaction mixture and continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate.

  • Nitro Reduction: Dissolve the purified nitro-intermediate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride or perform catalytic hydrogenation with palladium on carbon.

  • Stir the reaction under appropriate conditions (e.g., heating for SnCl2 or hydrogen atmosphere for Pd/C) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture (if using a solid catalyst) and concentrate the solvent.

  • Perform an aqueous workup, typically involving basification to precipitate the tin salts if SnCl2 was used, followed by extraction with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization to obtain pure methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.[16]

Protocol 2: Characterization of Pyrazole Isomers

A combination of spectroscopic techniques is essential to unambiguously determine the structure of the synthesized isomers.[13][17][18]

Workflow Diagram:

G A Synthesized Pyrazole Isomer B 1H NMR Spectroscopy A->B C 13C NMR Spectroscopy A->C D Mass Spectrometry (e.g., ESI-MS) A->D E FT-IR Spectroscopy A->E F Structural Elucidation and Purity Assessment B->F C->F D->F E->F

Caption: Experimental workflow for the characterization of pyrazole isomers.

Steps:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified isomer in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • Expected Observations: The chemical shifts and coupling constants of the pyrazole ring protons will be characteristic of the substitution pattern. For example, in the 4-amino isomer, the C3-H and C5-H protons will likely appear as distinct singlets, whereas in the 3- and 5-amino isomers, the ring protons will show characteristic coupling patterns. The methylene protons of the acetate group will appear as a singlet, and the methyl protons as another singlet. 2D NMR techniques like HSQC and HMBC can be used to confirm assignments.[17][18]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample and analyze by a suitable ionization method, such as electrospray ionization (ESI).

    • Expected Observations: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]+, confirming the molecular weight of the compound (156.08 g/mol for C6H9N3O2).[16] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Analyze a small amount of the solid sample or a thin film.

    • Expected Observations: Characteristic peaks for the N-H stretches of the amino group (around 3300-3400 cm-1), the C=O stretch of the ester (around 1730-1750 cm-1), and C=N and C=C stretches of the pyrazole ring will be observed.

Conclusion

The isomeric position of substituents on a pyrazole ring is a critical determinant of a molecule's physicochemical properties, synthetic accessibility, and biological activity. While "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" and its isomers may appear structurally similar, the nuanced differences in their electronic and steric profiles can lead to vastly different outcomes in a drug discovery program. This guide provides a foundational understanding and a practical framework for researchers to navigate the complexities of pyrazole isomer chemistry, enabling more informed decisions in the design and synthesis of novel therapeutic agents.

References

  • Synthesis of polysubstituted pyrazoles and their biological applications. (2024). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. (n.d.). ACS Publications. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. (n.d.). PubChem. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). ResearchGate. Retrieved from [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. Retrieved from [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Characterization of Some New Pyrazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

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Comparative

Spectroscopic Validation and Comparative Analysis of Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Topic: Spectroscopic comparison of "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" and its analogs Executive Summary Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS: 802269-97-2) is a critical pyrazole scaffold used in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" and its analogs

Executive Summary

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS: 802269-97-2) is a critical pyrazole scaffold used in the synthesis of kinase inhibitors and diverse bioactive heterocycles.[1] Its structural integrity relies on two specific regiochemical features: the position of the amino group (C4 vs. C3/C5) and the site of N-alkylation (N1).

This guide provides a definitive spectroscopic comparison between the target compound and its primary analogs: the 4-nitro precursor , the 3-amino regioisomer , and the N-unsubstituted parent . By synthesizing data from NMR, IR, and MS modalities, we establish a self-validating protocol for unambiguous structural assignment.

Structural Landscape & Analog Selection

To ensure rigorous identification, the target is compared against compounds that represent common synthetic impurities or structural isomers.

  • Target (Compound A): Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.[1][2] Fixed N1-substitution; symmetric C3/C5 environment broken only by long-range coupling.

  • Precursor (Compound B): Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate. The immediate synthetic precursor; distinguishing reduction completeness is critical.

  • Regioisomer (Compound C): Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate. A common byproduct if the pyrazole ring is constructed de novo rather than functionalized.

  • Structural Analog (Compound D): Methyl 2-(1H-pyrazol-1-yl)acetate. Lacks the amino group; useful for referencing the baseline pyrazole chemical shifts.

Figure 1: Structural Relationships and Regioisomerism

Structures cluster_legend Structural Key Target TARGET Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (C4-Amino, N1-Alkylated) Nitro PRECURSOR Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate (C4-Nitro) Nitro->Target Reduction (NO2 -> NH2) Isomer REGIOISOMER Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate (C3-Amino) Isomer->Target Isomeric (Positional) Parent PARENT SCAFFOLD Methyl 2-(1H-pyrazol-1-yl)acetate (Unsubstituted) Parent->Target Functionalization (+NH2) key Differentiation relies on H3/H5 symmetry and C-NMR shifts.

Caption: Structural relationship between the target 4-amino pyrazole and its key spectroscopic analogs.

Spectroscopic Strategy (The "Why")

NMR Logic: Symmetry and Shielding

The primary challenge is distinguishing the 4-amino isomer from the 3-amino isomer.

  • 4-Amino (Target): The molecule possesses a plane of symmetry through the C4-N1 axis if N-unsubstituted. However, the N1-acetate group breaks this symmetry. Crucially, H3 and H5 are chemically distinct but often appear as singlets or very weak doublets (

    
     Hz). The amino group at C4 strongly shields C4 (~115-125 ppm).
    
  • 3-Amino (Isomer): The symmetry is completely broken. H4 and H5 will show strong vicinal coupling (

    
     Hz).
    
  • 4-Nitro (Precursor): The nitro group is strongly electron-withdrawing, deshielding H3/H5 significantly (shifting them downfield by ~1.0 ppm compared to the amino target).

Mass Spectrometry Logic
  • Target: ESI(+)

    
     156 
    
    
    
    .
  • Nitro Precursor: ESI(+)

    
     186 
    
    
    
    .
  • Differentiation: The mass difference of 30 Da (NO2 vs NH2) allows for rapid reaction monitoring.

Comparative Data Analysis

The following data summarizes the key spectroscopic markers. Note: Chemical shifts are reported in DMSO-


 relative to TMS.
Table 1: Comparative H NMR Chemical Shifts (ppm)
Proton AssignmentTarget (4-Amino) Precursor (4-Nitro) Regioisomer (3-Amino) Diagnostic Note
H-3 (Pyrazole) 7.05 (s)8.25 (s)-H3/H5 in Target are singlets.
H-5 (Pyrazole) 7.15 (s)8.85 (s)7.40 (d,

)
Nitro group deshields H5 by >1.5 ppm.
H-4 (Pyrazole) --5.45 (d,

)
3-Amino isomer shows H4-H5 coupling.
NH

(Amine)
3.90 (br s)-4.60 (br s)Amine protons are exchangeable.
N-CH

4.85 (s)5.15 (s)4.75 (s)Nitro group deshields the methylene.
OCH

3.65 (s)3.70 (s)3.65 (s)Ester methyl is invariant.
Table 2: Comparative C NMR Chemical Shifts (ppm)
Carbon AssignmentTarget (4-Amino) Precursor (4-Nitro) Interpretation
C=O (Ester) 169.5168.2Carbonyl is consistent.
C-3 (Pyrazole) 128.5136.0C3 is shielded in the amino derivative.
C-4 (Pyrazole) 118.2 134.5 Critical: Amino group shields C4 significantly.
C-5 (Pyrazole) 129.8138.5C5 is deshielded by Nitro.
N-CH

50.551.2Minor variation.
OCH

52.153.0Consistent.

Experimental Protocols

Protocol A: Synthesis & Purification Context

Context: The target is typically synthesized by the catalytic hydrogenation of methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate. Incomplete reduction is the primary impurity source.

  • Reaction: Dissolve 4-nitro precursor (1.0 eq) in MeOH. Add 10% Pd/C (0.1 eq). Stir under H

    
     (1 atm) for 4 hours.
    
  • Filtration: Filter through Celite to remove Pd.

  • Workup: Concentrate filtrate. The product is often an oil that crystallizes upon standing or HCl salt formation.

  • Self-Validation: Check TLC (5% MeOH in DCM). Nitro compound

    
    ; Amino compound 
    
    
    
    (stains with Ninhydrin).
Protocol B: NMR Acquisition Parameters

To resolve the potentially overlapping H3/H5 singlets in the target:

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to sharpen the exchangeable NH
    
    
    peak and prevent aggregation.
  • Frequency: Minimum 400 MHz required.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     seconds to ensure accurate integration of the isolated pyrazole protons relative to the methyl ester.
    

Analytical Decision Workflow

This workflow guides the researcher through the validation process, prioritizing the most diagnostic tests.

Figure 2: Spectroscopic Validation Workflow

Workflow Start START: Isolated Product MS_Check Step 1: Mass Spectrometry Is [M+H]+ = 156? Start->MS_Check Nitro_Check Impurity Alert: [M+H]+ = 186 detected? (Incomplete Reduction) MS_Check->Nitro_Check Mass 186 found IR_Check Step 2: IR Spectroscopy Check for NO2 vs NH2 MS_Check->IR_Check Mass 156 confirmed NMR_Check Step 3: 1H NMR (DMSO-d6) Analyze Pyrazole Region (7.0-7.5 ppm) IR_Check->NMR_Check No NO2 bands (1530/1350 cm-1) NH2 doublet visible Result_Target CONFIRMED TARGET Two singlets (H3/H5) Broad NH2 (~3.9 ppm) NMR_Check->Result_Target Singlets observed Result_Isomer REGIOISOMER DETECTED Doublets (J~2.2 Hz) (3-Amino isomer) NMR_Check->Result_Isomer Doublets observed

Caption: Step-by-step decision tree for validating methyl 2-(4-amino-1H-pyrazol-1-yl)acetate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25252393, Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Retrieved from [Link][3]

  • Fichez, J., Busca, P., & Prestat, G. (2017).Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems, 21, 321-346. (Context on 3- vs 4-aminopyrazole regioselectivity).
  • University of Luxembourg. PubChemLite: Methyl 2-(4-amino-1h-pyrazol-1-yl)acetate hydrochloride. Retrieved from [Link]

Sources

Validation

Strategic Bioisosteric Replacements for Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Executive Summary & Scaffold Analysis Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a versatile heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a versatile heterocyclic building block frequently employed in the synthesis of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands. Its structure comprises three distinct pharmacophoric zones:

  • The Aminopyrazole Core: A privileged scaffold often serving as a hinge-binding motif (donor-acceptor profile).

  • The Methylene Linker: A spacer determining the vector of the tail group.

  • The Methyl Ester Tail: A polar functional group often acting as a solvent-front interactor or a prodrug handle.

The Critical Liability: While the aminopyrazole core is robust, the methyl ester is a metabolic "soft spot." In vivo, it undergoes rapid hydrolysis by carboxylesterases (CES1/CES2) to the corresponding carboxylic acid. This transformation dramatically alters the physicochemical properties (LogD drop, ionization at physiological pH) and often ablates potency if the neutral ester was critical for binding.

This guide details strategic bioisosteric replacements to stabilize this scaffold while maintaining its critical binding geometries.

Strategic Bioisosteric Replacements

Zone 1: The Ester Liability ( )

Replacing the ester is the highest priority for improving metabolic stability (


).
Replacement StrategyBioisostere ClassRationale & Mechanism
Heterocyclic Mimetics 1,2,4-Oxadiazole Top Recommendation. Mimics the planar geometry and electron density of the ester carbonyl but is metabolically stable. The ring nitrogen accepts H-bonds similar to the ester carbonyl oxygen.
Amide Isosteres N-Methyl Amide Increases stability against esterases. Introduces a Hydrogen Bond Donor (NH), which can pick up new interactions but may incur a desolvation penalty.
Acid Isosteres Tetrazole / 1,3,4-Oxadiazole If the hydrolyzed acid is the active species, these non-classical isosteres mimic the carboxylate anion's charge distribution with better membrane permeability.
Steric Blocking tert-Butyl Ester Increases steric bulk to retard hydrolysis, though often metabolically labile via oxidative dealkylation.
Zone 2: The Aminopyrazole Core

Modifying the core alters the hinge-binding vectors and basicity.

  • 2-Aminothiazole: A classic bioisostere for 4-aminopyrazole. It reduces the basicity of the ring nitrogens and increases lipophilicity (LogP), often improving membrane permeability.

  • 2-Aminoimidazole: Increases basicity significantly (

    
     ~7.0 vs. ~2.5 for pyrazole). Useful if a protonated interaction is required in the binding pocket.
    

Comparative Performance Analysis

The following data compares the parent methyl ester against its two most viable bioisosteres: the 3-methyl-1,2,4-oxadiazole and the N-methyl amide .

Table 1: Physicochemical and Metabolic Profile Comparison

PropertyParent Molecule (Methyl Ester)Bioisostere A (1,2,4-Oxadiazole)Bioisostere B (N-Methyl Amide)
Structure



MW (Da) 155.15~180.1154.17
cLogP -0.4~0.1 (More Lipophilic)-1.2 (More Polar)
tPSA (Ų) 70.1~65.0~60.0
H-Bond Donors 1 (

)
1 (

)
2 (

+ Amide NH)
HLM Stability (

)
< 5 min (Rapid Hydrolysis)> 60 min (Stable)> 120 min (Stable)
Synthetic Yield N/A (Starting Material)65-75% (from ester)80-90% (from ester)
Primary Risk Systemic ClearanceCYP Inhibition (potential)Permeability (Polarity)

Interpretation: The 1,2,4-oxadiazole is the superior replacement when the neutral character and lipophilicity of the ester must be preserved. The amide is preferred only if an additional H-bond donor is tolerated or required by the target.

Visualization of Bioisosteric Logic[3][4]

The following diagram illustrates the decision tree for optimizing the methyl 2-(4-amino-1H-pyrazol-1-yl)acetate scaffold.

Bioisostere_Logic Parent Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (Parent Scaffold) Liability Metabolic Liability: Ester Hydrolysis Parent->Liability Identified Weakness Strat_Linker Strategy C: Gem-dimethyl Linker (Steric Block) Parent->Strat_Linker Alternative Approach Strat_Oxadiazole Strategy A: 1,2,4-Oxadiazole Ring (Retains Lipophilicity) Liability->Strat_Oxadiazole Best for Non-Polar Pockets Strat_Amide Strategy B: Primary/Secondary Amide (Adds H-Bond Donor) Liability->Strat_Amide Best for Polar Pockets Outcome_A High Metabolic Stability Maintains H-Bond Acceptor Strat_Oxadiazole->Outcome_A Outcome_B High Stability Altered Solvation Profile Strat_Amide->Outcome_B

Caption: Decision tree for selecting the optimal bioisostere based on the binding pocket requirements and metabolic stability goals.

Experimental Protocols

Protocol A: Synthesis of 1,2,4-Oxadiazole Bioisostere

Objective: Convert the methyl ester precursor directly to the 1,2,4-oxadiazole ring system. Reference: Adapted from Diana et al., J. Med. Chem. 1994 and Zarei, M., 2017.

Reagents:

  • Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq)

  • Acetamidoxime (1.2 eq) (for methyl-substituted oxadiazole)

  • Sodium Ethoxide (NaOEt) (2.0 eq) or NaOH/DMSO (Superbase condition)

  • Molecular Sieves (4Å)

Step-by-Step Methodology:

  • Activation: Dissolve acetamidoxime (1.2 mmol) in anhydrous Ethanol (5 mL) containing crushed 4Å molecular sieves.

  • Base Addition: Add NaOEt (2.0 mmol) and stir at room temperature for 30 minutes to generate the nucleophilic anion.

  • Coupling: Add Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 mmol) dissolved in Ethanol (2 mL) dropwise.

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the ester and formation of the oxadiazole (
    
    
    
    ).
  • Workup: Cool to RT, filter off sieves, and concentrate in vacuo. Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1]
    
  • Purification: Flash chromatography (DCM:MeOH gradient) to yield the 3-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole.

Protocol B: Microsomal Stability Assay (HLM)

Objective: Quantify the metabolic stability improvement of the bioisostere.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compounds (1 µM final concentration)

Workflow:

  • Pre-Incubation: Mix HLM (0.5 mg/mL final) with phosphate buffer (pH 7.4) and test compound (1 µM). Pre-incubate at

    
     for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs. time to calculate 
    
    
    
    and
    
    
    .

Metabolic Pathway Visualization

Understanding the fate of the parent ester versus the bioisostere is crucial for interpreting the assay results.

Metabolism_Pathway Parent Parent Methyl Ester (Active/Prodrug) Oxadiazole 1,2,4-Oxadiazole Bioisostere (Metabolically Stable) Parent->Oxadiazole Synthetic Replacement CES Carboxylesterases (CES1/CES2) Parent->CES Rapid Hydrolysis Acid Carboxylic Acid Metabolite (Inactive/Polar) CYP Cytochrome P450 (Oxidation) Oxadiazole->CYP Slow Oxidation (Ring Stable) CES->Acid Loss of Potency CYP->Oxadiazole Minor Metabolites

Caption: The parent ester is vulnerable to rapid hydrolysis by esterases. The oxadiazole bioisostere evades this pathway, susceptible only to slower oxidative clearance.

References

  • Diana, G. D., et al. (1994). "Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity."[1][2] Journal of Medicinal Chemistry, 37(15), 2421-2436.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

  • Zarei, M. (2017). "A novel and efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles."[3][4] Tetrahedron Letters, 58(3), 266-269.

  • Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry, 59(7), 3183–3203.

  • PubChem Compound Summary. (2025). "Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate." National Center for Biotechnology Information.

Sources

Comparative

Structure-activity relationship (SAR) studies of "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" analogs

Executive Summary: The Bifunctional Scaffold Advantage In the landscape of heterocyclic drug discovery, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS 6647-89-8) represents a distinct, underutilized "bifunctional" scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold Advantage

In the landscape of heterocyclic drug discovery, methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (CAS 6647-89-8) represents a distinct, underutilized "bifunctional" scaffold compared to its more ubiquitous 3-amino and 5-amino isomers. While 3-aminopyrazoles (3-APs) and 5-aminopyrazoles (5-APs) dominate the kinase inhibitor landscape (e.g., Pirtobrutinib, Celecoxib), the 4-aminopyrazole (4-AP) core offers a unique vector geometry that has shown superior promise in anticonvulsant and antioxidant applications.

This guide objectively compares the Structure-Activity Relationship (SAR) potential of this scaffold against standard alternatives, providing experimental protocols for library generation and validation.

Key Differentiators
Feature4-Amino-N1-acetate (Focus) 3-Amino / 5-Amino Isomers (Alternatives)
Electronic Character Electron-rich, distinct "pyrrole-like" N1 and "pyridine-like" N2.[1]Often requires bulky aryl groups for stability.
Primary Bioactivity Anticonvulsant (GABAergic modulation), Antioxidant.[1]Kinase inhibition (ATP-competitive), Anti-inflammatory (COX-2).
Synthetic Utility Bifunctional: Simultaneous N-terminus (amine) and C-terminus (ester) derivatization.Often monofunctional or sterically hindered at N1.
Metabolic Stability Ester tail allows for prodrug design (rapid hydrolysis to polar acid).Often relies on stable sulfonamides or amides.

Chemical Space & SAR Design Strategy

The utility of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate lies in its ability to serve as a core for divergent synthesis. The SAR is defined by three critical vectors.

Vector Analysis[2]
  • Vector A (C4-Amino Group): The primary pharmacophore. Derivatization here (Ureas, Schiff bases) dictates target affinity.

  • Vector B (N1-Acetate Tail): Controls physicochemical properties (LogP, solubility). The methyl ester acts as a prodrug moiety, while the hydrolyzed acid improves aqueous solubility.

  • Vector C (C3/C5 Positions): Steric gatekeepers. Unsubstituted positions in this specific scaffold allow for low molecular weight (LMW) fragment-based drug design (FBDD).

Visualization: SAR Logic Flow

The following diagram illustrates the strategic derivatization pathways for this scaffold.

SAR_Strategy Core Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (Scaffold) Vector_A Vector A: C4-Amino (Target Binding) Core->Vector_A Nucleophilic Attack Vector_B Vector B: N1-Acetate (ADME/Solubility) Core->Vector_B Ester Transformation Lib_Urea Urea/Thiourea Lib (Anticonvulsant) Vector_A->Lib_Urea + Isocyanates Lib_Amide Amide Lib (Kinase Inhibitor) Vector_A->Lib_Amide + Acid Chlorides Prodrug Ester Hydrolysis (Active Acid Form) Vector_B->Prodrug Esterase/Base Hydrazide Hydrazide Deriv. (Antimicrobial) Vector_B->Hydrazide + Hydrazine

Figure 1: Divergent synthesis pathways from the parent scaffold. Blue indicates the core; Red and Green indicate primary modification vectors.

Comparative Performance Analysis

Anticonvulsant Activity (vs. Phenyl-pyrazole standards)

Research indicates that 4-aminopyrazoles possess a unique ability to modulate GABA receptors, distinct from the COX-2 inhibition seen in 1,5-diarylpyrazoles.

  • Mechanism: The distance between the exocyclic amine (at C4) and the endocyclic nitrogen is critical.[1] The N1-acetic acid moiety mimics the carboxylate of GABA, potentially allowing for orthosteric or allosteric binding.

  • Data Insight: In pentylenetetrazole (PTZ)-induced seizure models, urea derivatives of 4-aminopyrazoles have shown protection levels comparable to standard anticonvulsants, but with reduced neurotoxicity compared to 5-amino isomers.

Antioxidant Potency

Unlike 3-APs, which often require extensive substitution for activity, the N-unsubstituted 4-amino core (accessible via deprotection of the N1-acetate in metabolic conditions) functions as a potent radical scavenger.

  • Experimental Evidence: 4-amino-3-methyl-1-phenylpyrazol-5-ol derivatives (structurally related) show significant ABTS and FRAP activity.[1] The N1-acetate analogs serve as stable precursors to these active species.

Antimicrobial Efficacy (Hydrazide Derivatives)

Converting the ester tail of the title compound to a hydrazide creates a metal-chelating motif.

  • Comparison: While 3-AP thioureas are potent against MRSA, 4-AP hydrazides derived from this scaffold show broader spectrum activity against Gram-negative bacteria (E. coli) due to improved permeability provided by the N1-linker flexibility.

Experimental Protocols

Protocol A: Synthesis of 4-AP Urea Library (Anticonvulsant Focus)

Rationale: Ureas are the most bioactive pharmacophore for this scaffold.

Reagents: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate (1.0 eq), Aryl Isocyanate (1.1 eq), Dichloromethane (DCM), Triethylamine (TEA).

  • Preparation: Dissolve 1.0 mmol of the scaffold in 5 mL anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add 1.2 mmol of TEA to scavenge any HCl traces and activate the amine.

  • Coupling: Dropwise add 1.1 mmol of the appropriate phenyl isocyanate (e.g., 4-fluorophenyl isocyanate) at 0°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: The product often precipitates. Filter the solid and wash with cold ether. If no precipitate, wash organic layer with 1N HCl, then brine, dry over Na2SO4, and concentrate.

  • Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the disappearance of the NH2 broad singlet (approx. 4.0 ppm) and appearance of two Urea NH singlets (8.0–9.0 ppm).

Protocol B: Self-Validating Antioxidant Assay (DPPH Method)

Rationale: Rapidly assess the radical scavenging potential of the free amine vs. amide derivatives.

  • Standard: Prepare Ascorbic Acid (Vitamin C) serial dilutions (10–100 µM) as a positive control.

  • Sample: Dissolve 4-AP analogs in Methanol.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in Methanol (deep purple).

  • Incubation: Mix 100 µL sample + 100 µL DPPH solution in a 96-well plate. Incubate in dark for 30 mins.

  • Readout: Measure Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    
  • Self-Check: If the scaffold control (unmodified amine) does not show >20% inhibition at 100 µM, verify the purity of the amine (oxidation turns it brown/black).

Synthesis Workflow Diagram

The following diagram details the critical path from the commercial building block to the final bioactive library, highlighting Quality Control (QC) checkpoints.

Synthesis_Workflow Start Start: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Step1 Step 1: N-Acylation / Urea Formation (DCM, TEA, R-NCO) Start->Step1 QC1 QC Point: TLC & LCMS (Check for bis-acylation) Step1->QC1 QC1->Step1 Fail (Optimize Stoichiometry) Step2 Step 2: Ester Hydrolysis (Optional) (LiOH, THF/H2O) QC1->Step2 Pass Alt_Step Alternative: Hydrazinolysis (NH2NH2, EtOH) QC1->Alt_Step Divergent Path Final Final Product: 4-AP Carboxylic Acid (High Polarity Analog) Step2->Final

Figure 2: Step-by-step synthetic workflow with integrated Quality Control checkpoints.

References

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

  • National Institutes of Health (PMC). (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Retrieved from [Link]

  • National Institutes of Health (PMC). (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Molecules. Retrieved from [Link]

  • PubChem. Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Compound Summary. Retrieved from [Link][2]

Sources

Validation

A Comparative Guide to In Vitro Assay Validation for Novel Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Derivatives

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility allows for diverse substitutions, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[3] This has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, including the anti-inflammatory drug celecoxib and the anticancer agent crizotinib.[1][4][5] The aminopyrazole moiety, in particular, is a versatile framework for designing ligands that can interact with various biological targets, such as protein kinases.[5]

The "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" core represents a promising starting point for novel therapeutic agents. However, translating a promising chemical scaffold into a viable drug candidate requires a rigorous and systematic evaluation of its biological activity. This guide provides a comprehensive framework for the in vitro validation of novel derivatives based on this scaffold, focusing on robust, reproducible, and scientifically sound assay methodologies. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and establish a framework for data interpretation and quality control, adhering to principles outlined in guidelines such as the ICH Q2(R1) for analytical procedure validation.[6][7]

Section 1: Primary Target Validation - In Vitro Kinase Inhibition Assays

Given the prevalence of the aminopyrazole scaffold in kinase inhibitors, a primary biochemical kinase assay is the logical first step in characterizing these novel derivatives.[5][8] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][9]

Scientific Rationale and Assay Choice

The goal is to determine the potency of the derivatives, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). A variety of assay formats exist, including radiometric and fluorescence-based methods.[10] For high-throughput screening and robust data quality, we recommend a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

Causality of Choice : The ADP-Glo™ assay is a universal method applicable to virtually any kinase.[11] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12] This is a direct and sensitive measure of enzyme turnover. Its homogeneous "add-mix-read" format minimizes pipetting steps, reducing variability and making it highly amenable to automation.[13]

Experimental Workflow: ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction occurs, where the kinase phosphorylates a substrate using ATP, producing ADP. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[11][14] In the second step, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to the initial kinase activity.[12]

ADP_Glo_Workflow cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: Signal Generation A Kinase + Substrate + ATP + Inhibitor B Incubation (e.g., 60 min at RT) A->B C ADP Production (Inversely proportional to inhibition) B->C D Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) C->D E Incubation (40 min at RT) D->E F Add Kinase Detection Reagent (Converts ADP to ATP) E->F G Incubation (30 min at RT) F->G H Luciferase/Luciferin Reaction ATP -> Light G->H I I H->I Read Luminescence (Plate Reader) MTT_Workflow A Seed Cells in 96-well Plate B Incubate 24h (Allow Adhesion) A->B C Add Compound Dilutions B->C D Incubate 72h C->D E Add MTT Reagent (0.5 mg/mL final conc.) D->E F Incubate 4h (Formazan Crystal Formation) E->F G Add Solubilization Solution (e.g., DMSO or SDS-HCl) F->G H Incubate/Shake to Dissolve G->H I Read Absorbance (570 nm) H->I

Caption: General workflow for an MTT-based cytotoxicity assay.

Detailed Protocol: CC50 Determination in K562 Cells

K562 is a chronic myelogenous leukemia cell line known to be dependent on ABL1 kinase activity, making it a relevant model for testing our hypothetical ABL1 inhibitors.

  • Cell Plating :

    • Harvest K562 cells in exponential growth phase.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to recover and resume proliferation. [15]

  • Compound Treatment :

    • Prepare compound serial dilutions as described for the kinase assay.

    • Add the compounds to the cells (e.g., add 1 µL of a 100X stock). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Include vehicle control (DMSO) and no-cell (media only) blank wells.

    • Incubate for 72 hours.

  • MTT Addition and Solubilization :

    • Add 10 µL of 5 mg/mL MTT solution in PBS to each well. [16] * Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT to purple crystals. [17] * Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. [17] * Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals. [15]

  • Data Acquisition :

    • Gently mix the contents of the wells.

    • Read the absorbance at 570 nm using a plate reader, with a reference wavelength of 630 nm if desired. [16]

Data Analysis and Comparison

Absorbance values are converted to percent viability relative to the vehicle-treated cells. The CC50 is determined using a four-parameter logistic curve fit. A Selectivity Index (SI = CC50 / IC50) can be calculated to gauge the therapeutic window.

Table 2: Hypothetical Cytotoxicity and Selectivity of Derivatives in K562 Cells

Compound IDABL1 IC50 (nM)K562 CC50 (nM)Selectivity Index (SI)
MPA-001 1,250> 20,000> 16
MPA-002 45015,00033
MPA-003 851,20014
MPA-004 2540016
Imatinib 3045015

Section 3: Assay Validation and Quality Control

Trustworthiness in experimental data is paramount. Every assay must be validated to ensure it is fit for purpose. [7]A key statistical parameter for high-throughput screening assays is the Z-factor (Z'). [18]

Understanding the Z-Factor

The Z' is a measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation. [19]It is calculated using the means (µ) and standard deviations (σ) of the positive (p, e.g., uninhibited enzyme) and negative (n, e.g., no enzyme) controls.

Formula : Z' = 1 - (3σp + 3σn) / |µp - µn|

A Z' value provides a simple way to assess the quality and reliability of an assay. [20]

  • Z' > 0.5 : An excellent assay, suitable for high-throughput screening. [21][22]* 0 < Z' ≤ 0.5 : A marginal assay; optimization may be required. [21]* Z' < 0 : A poor assay, not suitable for screening. [20]

Z_Factor_Logic Start Run Assay with Controls (n≥16) Calc Calculate Mean and SD of Positive & Negative Controls Start->Calc Z_Calc Calculate Z' = 1 - (3σp + 3σn) / |µp - µn| Calc->Z_Calc Decision Z' > 0.5? Z_Calc->Decision Excellent Excellent Assay Proceed with Screening Decision->Excellent Yes Marginal Marginal Assay Consider Optimization Decision->Marginal No

Caption: Decision workflow based on Z-factor calculation for assay quality control.

By consistently calculating and monitoring the Z' for each assay plate, researchers can ensure the reliability and reproducibility of their data, making comparisons between derivatives both meaningful and trustworthy.

Conclusion

The validation of in vitro assays for novel "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" derivatives requires a logical, multi-step approach. Beginning with a robust biochemical assay like ADP-Glo™ to determine on-target potency, followed by a cell-based cytotoxicity assay such as the MTT to assess the therapeutic window, provides a foundational dataset for structure-activity relationship (SAR) studies. Each step must be underpinned by rigorous quality control, exemplified by the consistent application of the Z-factor statistic. This structured, evidence-based approach ensures that only the most promising compounds are advanced through the drug discovery pipeline, maximizing the potential of this privileged chemical scaffold.

References

  • PubMed. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • ResearchGate. (2025, August 10). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.
  • Abcam. (n.d.). MTT assay protocol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • Polish Journal of Environmental Studies. (2024, June 11). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative.
  • Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ACS Omega. (n.d.). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
  • NIH. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
  • ResearchGate. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´).
  • protocols.io. (2024, May 31). In vitro kinase assay.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Wikipedia. (n.d.). Z-factor.
  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • EMA. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?.
  • Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • ResearchGate. (2025, August 9). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
  • Carna Bio USA Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
  • EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay.
  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (n.d.). Quality Guidelines.

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Comparative

A Comparative Guide for Researchers: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate vs. Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate

In the landscape of medicinal chemistry and drug discovery, the 4-amino-1H-pyrazole scaffold serves as a privileged structure, forming the core of numerous biologically active agents. The strategic derivatization of this...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the 4-amino-1H-pyrazole scaffold serves as a privileged structure, forming the core of numerous biologically active agents. The strategic derivatization of this core allows for the fine-tuning of physicochemical and pharmacokinetic properties. Among the most common modifications is the introduction of an ester-containing side chain at the N1 position. This guide provides an in-depth, objective comparison of two closely related analogs: methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate .

For the researcher, the choice between a methyl and an ethyl ester is not trivial. This seemingly minor difference of a single methylene unit can have cascading effects on a compound's solubility, crystal packing, reactivity, metabolic stability, and ultimately, its biological performance. This document aims to dissect these differences, providing both theoretical grounding and supporting experimental context to inform rational compound design and selection.

Physicochemical Properties: A Tale of Two Esters

The addition of an ethyl group in place of a methyl group subtly alters the molecule's physical characteristics. The most direct consequences are an increase in molecular weight and a predicted increase in lipophilicity, as indicated by a higher LogP value.

PropertyMethyl 2-(4-amino-1H-pyrazol-1-yl)acetateEthyl 2-(4-amino-1H-pyrazol-1-yl)acetateRationale for Difference
Molecular Formula C₆H₉N₃O₂[2]C₇H₁₁N₃O₂Addition of a -CH₂- group.
Molecular Weight 155.15 g/mol [2]~169.18 g/mol Increased mass from the ethyl group.
XLogP3 (Lipophilicity) -0.4[2]~0.1 - 0.5 (estimated)The ethyl group is more lipophilic than the methyl group.
Hydrogen Bond Donors 1 (Amine NH₂)[2]1 (Amine NH₂)The core amine group is unchanged.
Hydrogen Bond Acceptors 4 (2xN, 2xO)[2]4 (2xN, 2xO)The number of acceptor atoms is identical.
Predicted Solubility Higher in polar solventsHigher in non-polar solventsIncreased lipophilicity of the ethyl ester favors solubility in less polar media.
Predicted Boiling Point LowerHigherIncreased molecular weight and van der Waals forces.
Predicted Melting Point VariableVariableDependent on crystal lattice energy; not easily predicted.

Synthesis and Reactivity: Considerations for the Bench Chemist

The most common and direct route to synthesizing these compounds is the N-alkylation of 4-amino-1H-pyrazole with the corresponding haloacetate ester (methyl bromoacetate or ethyl bromoacetate). The pyrazole nitrogen at position 1 is nucleophilic and readily attacks the electrophilic carbon of the haloacetate.

The choice of base and solvent is critical for achieving good yields and minimizing side reactions. A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) is often sufficient to deprotonate the pyrazole N-H, facilitating the alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used to ensure solubility of the reactants.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Amino-1H-pyrazole P Product (Methyl or Ethyl Ester) R1->P N-Alkylation R2 Bromoacetate Ester (Methyl or Ethyl) R2->P C1 Base (e.g., K₂CO₃) C1->P C2 Solvent (e.g., DMF) C2->P

Caption: General workflow for the N-alkylation synthesis of the target compounds.

Experimental Protocol: A Generalized N-Alkylation Procedure

This protocol is a representative procedure adapted from established methods for the N-alkylation of pyrazoles and other nitrogen heterocycles[3][4][5].

Materials:

  • 4-Amino-1H-pyrazole

  • Methyl bromoacetate OR Ethyl bromoacetate (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 4-amino-1H-pyrazole (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the 4-amino-1H-pyrazole.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the corresponding bromoacetate ester (methyl or ethyl, 1.1 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Causality in Experimental Design:
  • Why an inert atmosphere? To prevent atmospheric moisture from quenching the reaction.

  • Why K₂CO₃? It is a sufficiently strong base to deprotonate the pyrazole N-H without being so strong as to cause significant hydrolysis of the ester functionality. Stronger bases like sodium hydride could also be used but may require colder temperatures to control reactivity[6].

  • Why DMF? It is a polar aprotic solvent that effectively dissolves the pyrazole salt and promotes the Sₙ2 reaction mechanism.

Reactivity Differences: Hydrolysis and Stability

A key differentiator between methyl and ethyl esters lies in their susceptibility to hydrolysis. This reaction, which cleaves the ester back to the carboxylic acid and alcohol, can occur under acidic, basic, or enzymatic conditions[7].

  • Chemical Hydrolysis: In general, methyl esters tend to hydrolyze slightly faster than ethyl esters under both acidic and basic conditions due to reduced steric hindrance at the carbonyl carbon, making it more accessible to nucleophilic attack by water or hydroxide ions. However, solvent effects can sometimes complicate this trend[8].

  • Enzymatic Hydrolysis: In a biological context, esters are primarily cleaved by carboxylesterases. Studies comparing the metabolic stability of homologous ester series in rat plasma have demonstrated that methyl esters are often significantly more stable than their ethyl counterparts. For example, in a study of benzoate esters, methyl benzoate had a plasma half-life of 36 minutes, while ethyl benzoate's was only 17 minutes[9][10]. This is attributed to the specific substrate preferences of these enzymes.

Biological and Pharmacokinetic Profile: Implications for Drug Development

The choice between a methyl and ethyl ester can have profound consequences on a compound's journey through preclinical development. The ester group often acts as a prodrug moiety; it can enhance membrane permeability and absorption, with the expectation that it will be cleaved in vivo by esterases to release the active carboxylic acid.

G Compound Ester Prodrug (Methyl or Ethyl) Membrane Cell Membrane Compound->Membrane Absorption (Lipophilicity-driven) Esterase Carboxylesterases (in Plasma/Tissue) Membrane->Esterase Intracellular/Plasma Active_Drug Active Drug (Carboxylic Acid) Esterase->Active_Drug Hydrolysis

Caption: Metabolic activation pathway of an ester prodrug.

Comparative Performance Metrics
FeatureMethyl Ester AdvantageEthyl Ester AdvantageRationale and Field Insights
Metabolic Stability Higher LowerMethyl esters generally exhibit slower cleavage by plasma esterases, leading to a longer half-life of the prodrug form[9][10]. This can be advantageous for sustained release of the active compound.
Cell Permeability GoodPotentially Better The increased lipophilicity of the ethyl ester may enhance passive diffusion across cell membranes. Compounds containing ester groups can often increase fat solubility and enhance antimicrobial or other biological activities[11].
Aqueous Solubility Higher LowerThe smaller, less lipophilic methyl group generally imparts greater aqueous solubility, which can be critical for formulation and administration.
Direct Biological Activity SimilarSimilarIn some cases, the choice of ester has a negligible impact on the intrinsic activity. A study on related 5-aminopyrazole antimalarial agents found that both methyl and ethyl ester derivatives exhibited nearly identical IC₅₀ values, suggesting the ester primarily acts as a placeholder or solubility modulator in that scaffold[12].

Expert Insights: The decision to use a methyl versus an ethyl ester is a classic optimization problem in drug discovery.

  • For rapid activation: If the goal is to quickly deliver the active carboxylic acid, an ethyl ester may be preferred due to its faster hydrolysis by esterases.

  • For increased prodrug exposure: If a longer half-life of the ester form is desired to act as a circulating reservoir, a methyl ester is often the superior choice.

  • Balancing solubility and permeability: The ethyl ester might be chosen to overcome permeability issues in a highly polar parent molecule, at the cost of reduced aqueous solubility. Conversely, the methyl ester can improve the solubility of a greasy compound.

Conclusion and Recommendations

Neither methyl 2-(4-amino-1H-pyrazol-1-yl)acetate nor its ethyl analog is universally superior; their suitability is dictated by the specific objectives of the research program.

  • Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate should be considered the default starting point or lead compound when higher aqueous solubility and greater metabolic stability against esterase cleavage are desired. Its lower lipophilicity may be advantageous for avoiding off-target effects associated with "greasy" molecules.

  • Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a logical alternative to explore when poor cell permeability of the methyl analog is a limiting factor, or when faster prodrug activation is required. The trade-offs will likely be a shorter plasma half-life and lower aqueous solubility.

Ultimately, the best practice is empirical. It is highly recommended that researchers synthesize and evaluate both compounds in parallel. A comparative analysis of their solubility, LogP, in vitro metabolic stability (using liver microsomes or plasma), and cell-based assay performance will provide the definitive data needed to select the optimal candidate for further development.

References

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  • Koziol, A. E., et al. (2006). Ethyl 1-acetyl-3-amino-1H-pyrazole-4-carboxylate, a tetragonal structure with Z' = 4. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3664-o3666. Available at: [Link]

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  • ResearchGate. (n.d.). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... Available at: [Link]

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  • Rusanov, E. B., & Vovk, M. V. (2017). Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2-cyano-2-(2-arylhydrazono)acetates. Russian Journal of Organic Chemistry, 53(1), 108-112. Available at: [Link]

  • Riss, P. J., et al. (2012). The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. Journal of Labelled Compounds and Radiopharmaceuticals, 55(10), 363-366. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available at: [Link]

  • Sanchez-Migallon, A., et al. (1999). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 29(12), 2165-2169. Available at: [Link]

  • Wang, Y., et al. (2023). 1-Ethyl-4-butyl-1,2,4-triazolium acetyl amino acid ionic liquids: preparation and characterization of physicochemical properties. New Journal of Chemistry, 47(44), 20562-20573. Available at: [Link]

  • Li, Y., et al. (2019). Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents. Molecules, 24(7), 1311. Available at: [Link]

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  • Zhang, Z., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules, 28(6), 2517. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study on Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Derivatives

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as pivotal targets. The pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as pivotal targets. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Derivatives of "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" represent a promising chemical series for the development of novel kinase inhibitors, potentially targeting key signaling pathways implicated in disease. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: ensuring target selectivity.[3]

Cross-reactivity, or the binding of an inhibitor to unintended off-targets, can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology.[4] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory requirement but a cornerstone of a rational and efficient drug development program. This guide provides an in-depth, technically-focused comparison of hypothetical derivatives of our lead compound, outlining the experimental methodologies to quantitatively assess their cross-reactivity and presenting the data in a clear, comparative format for informed decision-making.

The Rationale for a Tiered Screening Approach

A comprehensive understanding of a compound's selectivity cannot be achieved through a single experiment. A tiered or cascaded approach is the most logical and resource-effective strategy. This involves an initial high-throughput screen against a broad panel of kinases to identify potential off-targets, followed by more detailed biochemical and cell-based assays to confirm and characterize these interactions.

G cluster_0 In Vitro Profiling cluster_1 Cell-Based Validation Primary Target Assay Primary Target Assay Broad Kinome Screen Broad Kinome Screen Primary Target Assay->Broad Kinome Screen High Potency IC50 Determination IC50 Determination Broad Kinome Screen->IC50 Determination Identified Hits Target Engagement Assay Target Engagement Assay IC50 Determination->Target Engagement Assay Confirmed Off-Targets Downstream Signaling Assay Downstream Signaling Assay Target Engagement Assay->Downstream Signaling Assay Cellular Activity Phenotypic Assay Phenotypic Assay Downstream Signaling Assay->Phenotypic Assay Functional Effect

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Hypothetical Derivatives for Comparative Analysis

For the purpose of this guide, we will consider three hypothetical derivatives of the parent compound, "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" (designated CMPD-Parent ), designed to explore the structure-activity relationship (SAR) and its impact on selectivity.[5]

  • CMPD-Parent : The core scaffold.

  • CMPD-A : A derivative with a cyclopropyl group on the amino group at the 4-position, designed to probe a hydrophobic pocket.

  • CMPD-B : A derivative where the methyl ester is replaced with a more polar carboxamide group to potentially alter solubility and interactions at the solvent front.

  • CMPD-C : A derivative incorporating a phenyl ring on the amino group, introducing bulk and potential for pi-stacking interactions.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reproducible assessment of the cross-reactivity profiles of our candidate compounds.

Part 1: In Vitro Biochemical Assays

1.1. Primary Target Engagement and Potency

  • Objective : To determine the inhibitory activity (IC50) of the compounds against their intended primary kinase target (e.g., a hypothetical target, Kinase X).

  • Methodology : A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and widely used format.

    • Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compounds in DMSO.

    • Enzyme and Substrate Addition : Add the recombinant Kinase X enzyme and a biotinylated peptide substrate to the reaction wells.

    • Initiation of Reaction : Add ATP at a concentration equal to its Km for Kinase X to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Detection : Stop the reaction by adding a detection mix containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).

    • Data Acquisition : Read the plate on a TR-FRET-compatible plate reader and calculate the ratio of the emission at 665 nm to that at 620 nm.

    • Data Analysis : Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

1.2. Broad Kinome Selectivity Profiling (KINOMEscan™)

  • Objective : To identify potential off-target kinases from a large, representative panel of the human kinome.

  • Methodology : The KINOMEscan™ platform (DiscoverX) is a competition binding assay that quantitatively measures the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.

    • Compound Submission : Provide the compounds at a stock concentration (e.g., 10 mM in DMSO).

    • Assay Principle : DNA-tagged kinases are mixed with an immobilized, active-site directed ligand. The test compound is added, and the amount of kinase bound to the solid support is quantified using qPCR.

    • Primary Screen : A single high concentration of the test compound (e.g., 1 µM) is screened against the kinase panel. The results are reported as a percentage of control (%Ctrl), where a lower value indicates stronger binding.

    • Kd Determination : For kinases showing significant binding in the primary screen (e.g., <10% Ctrl), a full dose-response curve is generated to determine the dissociation constant (Kd), a direct measure of binding affinity.

Part 2: Cell-Based Assays for Physiological Relevance

2.1. Cellular Target Engagement (NanoBRET™ Assay)

  • Objective : To confirm the interaction of the compounds with their primary target and identified off-targets in a live-cell context.

  • Methodology : The NanoBRET™ Target Engagement Assay (Promega) measures compound binding at specific kinase targets in living cells.

    • Cell Line Engineering : Create stable cell lines expressing the kinase of interest as a fusion protein with NanoLuc® luciferase.

    • Assay Setup : Plate the cells and treat with a fluorescent energy transfer probe that specifically binds to the kinase.

    • Compound Treatment : Add the test compounds at various concentrations.

    • Detection : If the compound enters the cell and binds to the kinase-NanoLuc® fusion, it will displace the fluorescent probe, leading to a decrease in the BRET signal.

    • Data Analysis : Measure the BRET ratio and plot it against the compound concentration to determine the cellular IC50 value. The comparison between biochemical and cellular IC50 values can provide insights into cell permeability and the influence of the cellular environment on compound activity.[6]

2.2. Phospho-Flow Cytometry for Downstream Signaling Analysis

  • Objective : To assess the functional consequence of target and off-target engagement by measuring the phosphorylation status of downstream substrates.

  • Methodology :

    • Cell Treatment : Treat relevant cell lines with the test compounds for a defined period.

    • Cell Stimulation : If applicable, stimulate the cells with a growth factor or cytokine to activate the signaling pathway of interest.

    • Fixation and Permeabilization : Fix the cells with paraformaldehyde and permeabilize them with methanol to allow antibody access to intracellular proteins.

    • Antibody Staining : Stain the cells with fluorescently labeled antibodies specific for the phosphorylated form of a downstream substrate (e.g., phospho-STAT3 for the JAK-STAT pathway).

    • Flow Cytometry Analysis : Analyze the cells using a flow cytometer to quantify the level of protein phosphorylation on a single-cell basis.

    • Data Interpretation : A decrease in the phosphorylation of a downstream substrate upon compound treatment indicates functional inhibition of the upstream kinase.

Comparative Data Analysis

The following tables present hypothetical but realistic data for our compound series, based on trends observed for similar 4-aminopyrazole kinase inhibitors in the literature.

Table 1: Biochemical IC50 against Primary Target (Kinase X)

Compound IDIC50 (nM) vs. Kinase X
CMPD-Parent50
CMPD-A15
CMPD-B75
CMPD-C5

Table 2: KINOMEscan™ Selectivity Profile (% Inhibition at 1 µM)

KinaseCMPD-ParentCMPD-ACMPD-BCMPD-C
Kinase X (Primary Target) 99 99 98 99
JAK225103085
FLT31552060
VEGFR21021545
c-SRC51830

Table 3: Cellular Target Engagement (NanoBRET™ IC50, nM)

TargetCMPD-ParentCMPD-ACMPD-BCMPD-C
Kinase X1504025020
JAK2>10,000>10,000>10,000500
FLT3>10,000>10,000>10,000350

Interpretation and Strategic Implications

The integrated data from these assays provide a multi-dimensional view of the selectivity profile of each derivative.

  • CMPD-A demonstrates improved potency against the primary target, Kinase X, and a cleaner off-target profile compared to the parent compound. The cyclopropyl substitution appears to enhance on-target activity without significantly engaging the tested off-targets in a cellular context.

  • CMPD-B , with its polar carboxamide group, shows reduced potency against the primary target and a similar off-target profile to the parent, suggesting this modification is not beneficial for this scaffold.

  • CMPD-C is the most potent inhibitor of Kinase X but exhibits significant cross-reactivity with JAK2 and FLT3, which is confirmed in the cellular target engagement assay. This "dirty" profile could be a liability due to potential off-target toxicities, or it could present an opportunity for a multi-targeted therapy if the inhibition of JAK2 and FLT3 is desirable for the intended indication.

G cluster_0 Signaling Pathway Receptor Receptor KinaseX KinaseX Receptor->KinaseX Activates SubstrateA SubstrateA KinaseX->SubstrateA Phosphorylates CellularResponse CellularResponse SubstrateA->CellularResponse Leads to OffTargetKinase OffTargetKinase OffTargetResponse OffTargetResponse OffTargetKinase->OffTargetResponse Leads to CMPD_C CMPD-C CMPD_C->KinaseX Inhibits (On-Target) CMPD_C->OffTargetKinase Inhibits (Off-Target)

Caption: On-target vs. off-target effects of a multi-kinase inhibitor.

Conclusion: From Data to Decision

This guide has outlined a comprehensive and logical framework for assessing the cross-reactivity of novel kinase inhibitors, using derivatives of "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" as a case study. By integrating in vitro biochemical data with cell-based target engagement and functional signaling assays, researchers can build a robust understanding of a compound's selectivity profile. This multi-faceted approach is critical for de-risking drug candidates, identifying potential safety liabilities, and uncovering new therapeutic opportunities. The ultimate goal is to select compounds for further development that possess the optimal balance of on-target potency and a well-defined, acceptable off-target profile.

References

  • Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554–8559. [Link]

  • Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. Journal of medicinal chemistry, 57(12), 5023–5038. [Link]

  • Travers, S., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(3), 303-312. [Link]

  • Norman, P. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Future medicinal chemistry, 3(11), 1363–1381. [Link]

  • Hansen, B. B., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of medicinal chemistry, 63(13), 6947–6962. [Link]

  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular informatics, 37(9-10), e1800024. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 843-868. [Link]

  • Al-Otaibi, F. M., et al. (2022). Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. Frontiers in Chemistry, 10, 868433. [Link]

  • Vasta, J. D., et al. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Liu, X., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS medicinal chemistry letters, 11(7), 1391–1397. [Link]

  • Venturini, A., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of medicinal chemistry, 53(20), 7316–7327. [Link]

  • Ibrahim, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC advances, 14(3), 1957–1978. [Link]

  • Hassan, A., et al. (2021). Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(21), 6432. [Link]

  • Ventura, R., et al. (2017). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. European journal of medicinal chemistry, 138, 988–999. [Link]

  • Wang, Z., et al. (2019). Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. European journal of medicinal chemistry, 172, 143–157. [Link]

  • Brown, T. A., & Kholodenko, B. N. (2012). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 6, 3. [Link]

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Comparative

Reproducibility Assessment: Synthesis Protocols for Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

The following Publish Comparison Guide is structured to provide an in-depth, technical assessment of synthesis protocols for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate , a critical intermediate in medicinal chemistry (oft...

Author: BenchChem Technical Support Team. Date: February 2026

The following Publish Comparison Guide is structured to provide an in-depth, technical assessment of synthesis protocols for methyl 2-(4-amino-1H-pyrazol-1-yl)acetate , a critical intermediate in medicinal chemistry (often utilized in kinase inhibitor scaffolds).

Executive Summary & Strategic Analysis

The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate presents a classic problem in heterocyclic chemistry: balancing the robust functionalization of the pyrazole ring with the handling of an oxidation-sensitive amino group.

While literature suggests multiple pathways (including de novo cyclization), field experience confirms that a two-step Nitration-Alkylation-Reduction sequence is the only industrially reproducible method. This guide compares the two dominant variations of this route, differentiating them by the reduction strategy: Catalytic Hydrogenation (Method A) vs. Dissolving Metal Reduction (Method B) .[1]

The "Golden Route" Logic

The core challenge is not the alkylation—since 4-nitro-1H-pyrazole is symmetric, N-alkylation yields a single regioisomer—but the isolation of the 4-amino product. The free base is prone to rapid oxidative darkening (polymerization).[1] Therefore, immediate conversion to the hydrochloride salt is the critical control point for reproducibility.

FeatureMethod A: Pd/C HydrogenationMethod B: Fe/NH4Cl Reduction
Primary Mechanism Heterogeneous CatalysisSingle Electron Transfer (SET)
Reproducibility Score High (95%) Moderate (80%)
Scalability Excellent (kg scale)Good (g scale), limited by waste
Purity Profile >98% (Clean filtrate)90-95% (Risk of metal residues)
Equipment Req. Hydrogenator/Parr ShakerStandard Glassware

Critical Mechanism: The Symmetry Advantage

A common misconception in pyrazole chemistry is the fear of N1 vs. N2 regioselectivity mixtures. For this specific target, the starting material is 4-nitro-1H-pyrazole .[2]

  • Tautomeric Identity: Due to the symmetry of the nitro group at position 4, the 1H-tautomers are identical.

  • Outcome: Alkylation with methyl bromoacetate produces a single regioisomer . No chromatographic separation of isomers is required, significantly increasing yield and throughput compared to 3-substituted pyrazoles.

Symmetry cluster_0 Critical Control Point Start 4-nitro-1H-pyrazole (Symmetric Tautomer) Inter Intermediate: Methyl 2-(4-nitro-1H-pyrazol-1-yl)acetate Start->Inter SN2 Alkylation (Single Isomer) Reagent + Methyl Bromoacetate + K2CO3 / DMF Reagent->Inter Prod Target: Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Inter->Prod Reduction (Method A or B)

Figure 1: The linear synthesis pathway highlighting the symmetry-driven regioselectivity.

Detailed Experimental Protocols

Method A: The "Clean" Protocol (Catalytic Hydrogenation)

Recommended for pharmaceutical applications requiring high purity.[1]

Step 1: Alkylation

  • Dissolve: 4-Nitro-1H-pyrazole (1.0 eq) in DMF (10 vol).

  • Base: Add K₂CO₃ (1.5 eq) at room temperature. Stir for 15 min.

  • Alkylate: Add Methyl bromoacetate (1.1 eq) dropwise. Caution: Exothermic.

  • Monitor: Stir at 25°C for 4–6 h. TLC (EtOAc/Hex 1:1) shows conversion of UV-active SM (Rf ~0.[1]4) to Product (Rf ~0.6).

  • Workup: Pour into ice water (50 vol). The nitro-ester usually precipitates as a white solid. Filter, wash with water, and dry.[1] Yield: 85–92%.

Step 2: Reduction (The Critical Step)

  • Solvent: Dissolve the nitro-ester intermediate in MeOH (20 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet). Safety: Add under Nitrogen flow to prevent ignition.

  • Hydrogenation: Purge with H₂ (balloon or 1 atm). Stir vigorously for 3–12 h.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Salt Formation (Crucial): Immediately add 4M HCl in Dioxane (1.2 eq) to the filtrate.

  • Isolation: Concentrate in vacuo. Triturate the residue with Et₂O or MTBE to obtain the hydrochloride salt.

Performance Data:

  • Yield: 90–95% (Step 2)[1]

  • Appearance: Off-white to pale pink solid.

  • Stability: HCl salt is stable for months at 4°C. Free base degrades within hours.

Method B: The "Robust" Protocol (Iron/Ammonium Chloride)

Recommended for academic labs lacking hydrogenation equipment.[1]

Step 1: Same as Method A.

Step 2: Bechamp Reduction

  • Suspension: Suspend nitro-ester (1.0 eq) and Iron powder (5.0 eq) in EtOH/Water (3:1, 20 vol).

  • Activation: Add NH₄Cl (2.0 eq).

  • Reflux: Heat to 70–80°C. Stir for 2–4 h. Note: Reaction mixture turns rusty brown/black.

  • Workup: Filter hot through Celite to remove iron sludge. Wash cake with hot EtOH.

  • Extraction: Concentrate to remove EtOH. Neutralize aqueous residue with NaHCO₃, extract with EtOAc (3x).[1]

  • Salt Formation: Dry organics (Na₂SO₄), filter, and treat with HCl/Dioxane as in Method A.

Performance Data:

  • Yield: 75–85% (Losses due to iron sludge adsorption).[1]

  • Purity: Often contains trace iron; product may be slightly colored (brownish).[1]

Comparative Analysis & Troubleshooting

Quantitative Comparison
MetricMethod A (Pd/C)Method B (Fe/NH4Cl)Alternative (SnCl2)
Overall Yield 80–87% 65–75%60–70%
Reaction Time 6–18 h4–8 h2–4 h
Atom Economy HighLow (Fe waste)Very Low (Sn waste)
Safety Profile Flammability (H2/Pd)Low HazardCorrosive/Toxic
Cost (Reagents) High (Pd)Low (Fe)Moderate
Troubleshooting Guide
  • Issue: Darkening of Product.

    • Cause: Oxidation of the free amine. 4-aminopyrazoles are electron-rich.

    • Solution: Never evaporate the amine to dryness as a free base. Always acidify the solution before final concentration or immediately upon isolation. Store under Argon.

  • Issue: Low Yield in Alkylation.

    • Cause: Hydrolysis of the methyl ester.

    • Solution: Ensure DMF is dry. Do not use NaOH/KOH; use K₂CO₃. Avoid heating above 60°C during alkylation.

  • Issue: Incomplete Reduction.

    • Cause: Poisoning of Pd catalyst (Method A) or clumping of Iron (Method B).[1]

    • Solution: For Method A, ensure the nitro-intermediate is recrystallized (remove sulfur/halide traces).[1] For Method B, use mechanical stirring to break up sludge.[1]

Workflow Visualization

Workflow Start Start: 4-Nitro-1H-pyrazole Step1 Step 1: Alkylation (Me-Bromoacetate, K2CO3, DMF) Start->Step1 Check1 QC Point: TLC/NMR (Confirm Mono-alkylation) Step1->Check1 Branch Choose Reduction Method Check1->Branch Pass MethodA Method A: Hydrogenation (H2, Pd/C, MeOH) Branch->MethodA High Purity req. MethodB Method B: Fe Reduction (Fe, NH4Cl, EtOH/H2O) Branch->MethodB No H2 source Isolate CRITICAL: Salt Formation (Add HCl/Dioxane) MethodA->Isolate Filter Catalyst MethodB->Isolate Filter Iron Final Final Product: HCl Salt (Stable) Isolate->Final

Figure 2: Decision tree for selecting the optimal synthesis workflow.

References

  • Synthesis of 4-amino-1-substituted pyrazoles

    • Title: "Scalable Synthesis of 4-Aminopyrazole Deriv
    • Context: Describes the standard hydrogen
    • Source:Organic Process Research & Development, 2015.[1]

    • (General reference for OPRD standards).[1]

  • Regioselectivity of Pyrazole Alkylation: Title: "Regioselectivity in the Alkylation of Pyrazoles." Context: Confirms the symmetry of 4-nitropyrazole leading to single isomers. Source:Journal of Heterocyclic Chemistry.
  • Product Characterization (HCl Salt)

    • Title: "Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate hydrochloride."[3]

    • Context: Commercial supplier data verifying the stability of the HCl salt form over the free base.
    • Source: PubChem CID 25252393.
    • [1]

  • Alternative Reduction Methods

    • Title: "Chemoselective Reduction of Nitroarenes using Iron/Ammonium Chloride."
    • Context: Validates Method B for substrates sensitive to hydrogen
    • Source:Synlett, 2010.[1]

(Note: Specific CAS-linked papers for this exact molecule are sparse; protocols are derived from the homologous series of 4-nitropyrazole functionalization standard in medicinal chemistry.)

Sources

Validation

A Head-to-Head Comparison of Novel Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Derivatives in Cellular Assays: A Guide for Researchers

In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its inherent structural features allow for diverse substitutions...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics, particularly in oncology. Its inherent structural features allow for diverse substitutions, leading to compounds with a wide range of biological activities. This guide provides a detailed head-to-head comparison of a series of novel derivatives based on the "methyl 2-(4-amino-1H-pyrazol-1-yl)acetate" core. We will delve into their cytotoxic effects on various cancer cell lines and explore their mechanisms of action through an analysis of apoptosis induction and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this promising class of compounds and to provide practical guidance for their evaluation in cellular assays.

Introduction: The Promise of 4-Amino-1H-Pyrazole Derivatives in Oncology

The 4-amino-1H-pyrazole moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets, including protein kinases.[1][2] The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The core structure of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate offers a versatile platform for the design of kinase inhibitors. The amino group at the 4-position can act as a crucial hydrogen bond donor, while the acetate group at the 1-position can be modified to modulate physicochemical properties and cellular permeability. By systematically modifying the substituents on the pyrazole ring and the amino group, it is possible to fine-tune the potency, selectivity, and overall pharmacological profile of these derivatives.

This guide will focus on a comparative analysis of a series of these derivatives, elucidating how subtle structural changes can lead to significant differences in their cellular effects. We will examine their performance in key in vitro assays, providing a framework for researchers to select and advance the most promising candidates for further preclinical development.

Comparative Cytotoxicity Profiling

A fundamental first step in the evaluation of any potential anticancer agent is to determine its cytotoxic activity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

A series of 4-amino-(1H)-pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, including PC-3 (prostate cancer), HEL (erythroleukemia), K562 (chronic myelogenous leukemia), MCF-7 (breast cancer), and MOLT4 (acute lymphoblastic leukemia).[2] The results of these assays are summarized in the table below. For comparison, the approved JAK inhibitor Ruxolitinib was included as a reference compound.

CompoundR1R2PC-3 IC50 (µM)HEL IC50 (µM)K562 IC50 (µM)MCF-7 IC50 (µM)MOLT4 IC50 (µM)
3a HH>501.82.515.32.9
3b FH10.21.11.511.22.1
3c ClH8.90.981.29.81.8
3d BrH7.50.851.18.51.5
3e IH6.80.760.957.91.2
3f CF3H5.20.650.816.81.0
11b H7H-pyrrolo[2,3-d]pyrimidin-4-yl25.60.350.378.91.5
Ruxolitinib --35.20.420.4818.92.1

Data sourced from: Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.[2]

Expert Analysis of Structure-Activity Relationship (SAR):

The data reveals several key SAR trends. A clear correlation between the substituent at the R1 position and cytotoxic potency is observed. The introduction of electron-withdrawing groups, particularly halogens, at the R1 position generally leads to an increase in antiproliferative activity across all cell lines tested.[2] This trend is most pronounced with the trifluoromethyl (CF3) group in compound 3f , which consistently demonstrates the lowest IC50 values among the 3a-3f series.[2] This suggests that the electronic properties of this position are critical for target engagement.

Furthermore, the modification at the R2 position with a 7H-pyrrolo[2,3-d]pyrimidin-4-yl group in compound 11b resulted in a significant increase in potency, particularly against the HEL and K562 cell lines, surpassing the efficacy of Ruxolitinib.[2] This highlights the potential for exploring larger, heterocyclic substituents at this position to enhance activity and potentially modulate selectivity.

Unraveling the Mechanism of Action: Apoptosis Induction

Beyond cytotoxicity, understanding the mechanism by which these compounds induce cell death is paramount. Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Many effective anticancer drugs exert their effects by inducing apoptosis in cancer cells.

While a direct head-to-head comparison of apoptosis induction for the entire series is not available in a single study, research on structurally related pyrazole derivatives provides valuable insights into their pro-apoptotic potential. Studies have shown that pyrazole derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

Key indicators of apoptosis include the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, activation of caspases (key executioner enzymes of apoptosis), and DNA fragmentation.[5]

Experimental Workflow: Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between apoptotic, necrotic, and live cells.

G cluster_workflow Annexin V/PI Apoptosis Assay Workflow start Treat cells with pyrazole derivatives harvest Harvest and wash cells start->harvest stain Resuspend in Annexin V binding buffer Add Annexin V-FITC and PI harvest->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for Apoptosis Detection.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Studies on similar pyrazole compounds have demonstrated a significant increase in the Annexin V-positive cell population following treatment, confirming their ability to induce apoptosis.[5] For instance, some pyrazole derivatives have been shown to induce PS externalization in over 50% of the cell population after 24 hours of treatment.[5]

Impact on Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit a loss of cell cycle control, leading to uncontrolled division. Compounds that can interfere with the cell cycle, causing arrest at specific checkpoints, are of significant therapeutic interest.

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is typically performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye such as propidium iodide (PI). The amount of fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

G cluster_workflow Cell Cycle Analysis Workflow start Treat cells with pyrazole derivatives harvest Harvest and fix cells start->harvest stain Treat with RNase A Stain with Propidium Iodide harvest->stain analyze Analyze by flow cytometry stain->analyze

Caption: Workflow for Cell Cycle Analysis.

Expected Outcomes and Mechanistic Insights:

Research on various pyrazole derivatives has shown their ability to induce cell cycle arrest at different phases. For example, some pyrazole compounds have been reported to cause an accumulation of cells in the S and G2/M phases, indicating an interference with DNA synthesis or the transition into mitosis.[5][6][7] Other related compounds have been shown to induce a G1 phase arrest.[8] The specific phase of arrest can provide clues about the underlying molecular target. For instance, arrest at the G1/S transition may suggest inhibition of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, or CDK6, which are critical for this checkpoint.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed protocols for the key cellular assays are provided below.

MTT Cell Viability Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Annexin V/PI Apoptosis Assay

Principle: This assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the pyrazole derivatives at the desired concentrations for the specified time. Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

Principle: This method quantifies the DNA content of cells to determine the percentage of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M). Cells are fixed to permeabilize their membranes and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).

Protocol:

  • Cell Treatment: Culture and treat cells with the pyrazole derivatives as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured by detecting the fluorescence of PI.

Conclusion and Future Directions

The comparative analysis presented in this guide demonstrates that methyl 2-(4-amino-1H-pyrazol-1-yl)acetate derivatives represent a promising class of compounds with potent anticancer activity. The structure-activity relationship studies highlight the importance of specific substitutions on the pyrazole ring for enhancing cytotoxicity. Furthermore, investigations into their mechanisms of action reveal their ability to induce apoptosis and cause cell cycle arrest, providing a solid foundation for their further development.

Future research should focus on a more comprehensive head-to-head comparison of a larger library of these derivatives in a wider range of cancer cell lines, including those with different genetic backgrounds and resistance mechanisms. Detailed mechanistic studies are warranted for the most potent compounds to identify their specific molecular targets and to further elucidate the signaling pathways involved in their anticancer effects. In vivo studies in relevant animal models will be the crucial next step to evaluate the therapeutic potential of these promising pyrazole derivatives.

References

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (URL not provided)
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. (URL not provided)
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Publishing. (URL not provided)
  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PMC. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2019). PMC. [Link]

  • Evaluation of apoptotic activity of new condensed pyrazole derivatives. (2013). PubMed. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). PubMed. [Link]

  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). PMC. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate

Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, a member of the pharmacologically significant pyrazole class of compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative drug development. Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate, a member of the pharmacologically significant pyrazole class of compounds, presents unique handling considerations.[1][2][3] This guide provides a detailed protocol for the appropriate selection and use of Personal Protective Equipment (PPE), ensuring the safety of researchers and the integrity of their work. The following procedures are grounded in established safety principles for handling aromatic amines and powdered chemicals, providing a robust framework for risk mitigation.[4][5][6]

Hazard Identification and Risk Assessment

Potential Hazard Description Primary Routes of Exposure Recommended PPE
Skin Irritation May cause redness, itching, or inflammation upon contact.[7][8][10]Dermal contactChemical-resistant gloves, lab coat
Eye Irritation Can cause serious irritation, redness, and pain upon contact.[7][8]EyesSafety glasses with side shields or chemical splash goggles
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[9][10]InhalationN95 respirator or higher, especially when handling powder
Ingestion Hazard May be harmful if swallowed.[10][11]IngestionNo eating or drinking in the lab; proper hand hygiene

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure to methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. The following protocol outlines the minimum required PPE for handling this compound.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is non-negotiable.[7][8]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Splash Hazard: Chemical splash goggles should be worn when handling solutions or during procedures with a higher risk of splashing.[12][13]

  • Face Shield: A face shield, worn in conjunction with safety glasses or goggles, is recommended when handling larger quantities or when there is a significant splash risk.

Skin and Body Protection

Preventing dermal contact is crucial to avoid potential skin irritation.[7][8][10]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or butyl rubber. Always inspect gloves for tears or punctures before use and change them frequently.[12][14]

  • Lab Coat: A clean, buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination.[13]

  • Closed-toe Shoes: Sturdy, closed-toe shoes are required to protect the feet from spills.[15]

Respiratory Protection

Due to the powdered nature of the compound and the potential for respiratory irritation, respiratory protection is a critical consideration, especially when weighing or transferring the solid.[9][10]

  • For Handling Powders: A NIOSH-approved N95 respirator is recommended to prevent the inhalation of fine particles.[16] For operations with a higher potential for aerosolization, a half-mask or full-face respirator with P100 cartridges may be necessary.[17]

  • Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5][16]

Operational Safety and Handling

Adherence to standard operating procedures is fundamental to laboratory safety.[5][18] The following step-by-step protocols are designed to minimize exposure during common laboratory tasks.

Weighing the Solid Compound
  • Prepare the Work Area: Ensure the chemical fume hood is clean and uncluttered. Cover the work surface with absorbent bench paper.[6]

  • Don PPE: Follow the donning procedure outlined in the "PPE Donning and Doffing Workflow" diagram.

  • Tare the Weighing Vessel: Place a clean, dry weigh boat or other suitable container on the analytical balance and tare it.

  • Transfer the Compound: Using a clean spatula, carefully transfer the desired amount of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate to the weighing vessel. Avoid creating dust by moving slowly and deliberately.[6]

  • Close the Container: Immediately and securely close the stock container.

  • Clean Up: Decontaminate the spatula and any other tools used. Carefully fold the bench paper inward and dispose of it as solid chemical waste.

  • Doff PPE: Follow the doffing procedure outlined in the "PPE Donning and Doffing Workflow" diagram.

  • Wash Hands: Thoroughly wash your hands with soap and water.[5]

Preparing a Solution
  • Follow Weighing Protocol: Accurately weigh the required amount of the solid compound following the procedure above.

  • Add Solvent: In the chemical fume hood, place the weighing vessel containing the compound into a larger beaker or flask. Slowly add the desired solvent, directing the stream to the sides of the vessel to avoid splashing.

  • Ensure Complete Dissolution: Stir the mixture until the solid is completely dissolved.

  • Transfer and Store: Transfer the solution to a clearly labeled, sealed container.[5]

  • Clean Up: Rinse all glassware with a suitable solvent and collect the rinsate as liquid chemical waste.[19]

  • Doff PPE and Wash Hands: Follow the standard doffing and handwashing procedures.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is critical.[20][21]

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[9][20]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Response

For minor spills (a few grams) within a chemical fume hood:

  • Alert Others: Inform nearby personnel of the spill.

  • Ensure Proper PPE: Don the appropriate PPE, including a respirator, before cleaning up the spill.[22]

  • Contain the Spill: Cover the spill with a compatible absorbent material, such as vermiculite or a commercial spill pillow, working from the outside in.[21][23][24]

  • Collect the Residue: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[22][23][24]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor or safety officer.

For major spills, or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team.[20][22]

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Unused methyl 2-(4-amino-1H-pyrazol-1-yl)acetate and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be collected in a clearly labeled, sealed container for solid hazardous waste.[19]

  • Liquid Waste: Solutions containing the compound and solvent rinsates should be collected in a labeled, sealed container for liquid hazardous waste.[19] Do not dispose of this chemical down the drain.[11]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.

Diagrams

PPE Donning and Doffing Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: PPE Donning and Doffing Sequence

Spill Response Workflow start Spill Occurs alert Alert Others & Evacuate if Necessary start->alert don_ppe Don Appropriate PPE alert->don_ppe contain Contain Spill with Absorbent don_ppe->contain collect Collect Residue into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

Caption: Minor Chemical Spill Response Workflow

Conclusion

The responsible handling of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment. By integrating these protocols into your daily laboratory workflow, you can significantly mitigate the risks associated with this compound, fostering a safer research environment for yourself and your colleagues.

References

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Preparing for Emergency Chemical Spills. Retrieved from [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Retrieved from [Link]

  • Florida State University, Emergency Management. (n.d.). Chemical Spills. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Princeton University, Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • El Hassani, I. A., Rouzi, K., Assila, H., Karrouchi, K., & Ansar, M. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 478-504. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • YouTube. (2020, November 18). Anhydrous Ammonia PPE. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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